SC99
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKULFSMYRSFHKE-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=C(C=C2)F)Cl)/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SC99: A Potent and Selective STAT3 Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SC99 is a novel, orally active small molecule that selectively inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By targeting the Janus kinase 2 (JAK2), an upstream activator of STAT3, this compound effectively blocks the phosphorylation and subsequent activation of STAT3. This inhibition leads to the downregulation of various STAT3-regulated genes crucial for tumor cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated the potent anti-myeloma activity of this compound in both in vitro and in vivo models, highlighting its potential as a therapeutic agent in cancers characterized by aberrant STAT3 activation, particularly multiple myeloma. This document provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation.
Introduction
The STAT3 signaling pathway is a critical regulator of normal cellular processes, including proliferation, differentiation, and apoptosis. However, constitutive activation of STAT3 is a hallmark of many human cancers, including hematological malignancies like multiple myeloma, as well as various solid tumors. Aberrant STAT3 signaling promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression (e.g., cyclin D2, E2F-1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis (e.g., VEGF). Consequently, STAT3 has emerged as a promising therapeutic target for cancer.
This compound was identified through a target-based high-throughput screen as a selective inhibitor of the JAK2-STAT3 pathway. It docks into the ATP-binding pocket of JAK2, preventing the phosphorylation of both JAK2 and its downstream target, STAT3. This targeted inhibition makes this compound a valuable tool for cancer research and a potential candidate for further drug development.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the JAK2 kinase, which is a key upstream regulator of the STAT3 signaling cascade.
The JAK2/STAT3 Signaling Pathway and this compound's Point of Intervention
Cytokines and growth factors, such as Interleukin-6 (IL-6), bind to their respective receptors on the cell surface, leading to the activation of associated JAKs, including JAK2. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT3 proteins. Recruited STAT3 is subsequently phosphorylated by JAK2 at tyrosine 705 (Tyr705). This phosphorylation event is critical for the homodimerization of STAT3, its translocation to the nucleus, and its binding to specific DNA response elements in the promoters of target genes.
This compound selectively inhibits the kinase activity of JAK2. By doing so, it prevents the phosphorylation of STAT3, thereby blocking the entire downstream signaling cascade. This leads to the reduced expression of key STAT3 target genes that are essential for tumor growth and survival.[1] Importantly, this compound has been shown to be selective for JAK2 and STAT3 phosphorylation, with no significant effects on other related signaling kinases such as AKT, ERK, mTOR, or c-Src at effective concentrations.[2]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cells
| Cell Lines | Assay | Treatment Conditions | Observed Effect | Reference |
| OPM2, RPMI-8226, JJN3, U266, MM.1S | Immunoblotting | 10 µM this compound for 24 hours | Decreased p-STAT3 levels | [1] |
| OPM2, RPMI-8226 | Immunoblotting | Increasing concentrations of this compound for 24 hours | Downregulation of Cyclin D2, E2F-1, Bcl-2, Bcl-xL, and VEGF | [1] |
| MM Cells | Cell Viability Assay | 10 or 30 µM for 72 hours | Induction of cell death | [2] |
Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Xenograft Model | Treatment Regimen | Duration | Outcome | Reference |
| OPM2 | 30 mg/kg/day, oral administration | 14 days | Over 40% suppression of tumor growth | [2] |
| JJN3 | 30 mg/kg/day, oral administration | 14 days | Significant delay in tumor growth | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Methodology (MTT Assay):
-
Seed cancer cells (e.g., OPM2, RPMI-8226) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis for STAT3 Phosphorylation and Downstream Targets
Objective: To assess the inhibitory effect of this compound on JAK2/STAT3 signaling and the expression of STAT3 target proteins.
Methodology:
-
Seed cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the indicated times (e.g., 6, 12, 24 hours).
-
For cytokine stimulation experiments, serum-starve cells overnight before treating with this compound for 2 hours, followed by stimulation with IL-6 (50 ng/mL) for 20 minutes.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
Phospho-JAK2
-
Total JAK2
-
Bcl-2
-
Bcl-xL
-
VEGF
-
Cyclin D2
-
E2F-1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
STAT3 Luciferase Reporter Gene Assay
Objective: To measure the effect of this compound on the transcriptional activity of STAT3.
Methodology:
-
Co-transfect cells (e.g., NIH3T3 or a multiple myeloma cell line) in a 24-well plate with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Subcutaneously inject a suspension of human multiple myeloma cells (e.g., OPM2 or JJN3; 5 x 10⁶ to 1 x 10⁷ cells in PBS or Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (Length x Width²)/2).
-
Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 30 mg/kg body weight daily. The control group receives the vehicle solution.
-
Continue treatment for a predefined period (e.g., 14 or 28 days).
-
Monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-STAT3).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the JAK2/STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising preclinical compound that demonstrates potent and selective inhibition of the JAK2/STAT3 signaling pathway. Its ability to induce apoptosis in multiple myeloma cells and suppress tumor growth in vivo underscores its therapeutic potential. The detailed experimental protocols and conceptual workflows provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the anti-cancer properties of this compound and similar targeted inhibitors. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to pave the way for potential clinical evaluation.
References
An In-depth Technical Guide to the Biological Activity of SC99, a Selective STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC99 is a potent, orally active, and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] It exerts its inhibitory effects by targeting the Janus kinase 2 (JAK2), an upstream kinase responsible for the phosphorylation and subsequent activation of STAT3.[1][3] Constitutive activation of the JAK2-STAT3 pathway is a well-documented driver of tumorigenesis and is implicated in the pathogenesis of various malignancies, particularly multiple myeloma (MM).[2][4] this compound has demonstrated significant anti-myeloma activity in both in vitro and in vivo models, making it a promising candidate for further therapeutic development.[4] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a selective inhibitor of the JAK2-STAT3 signaling cascade.[3] The canonical activation of this pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their cell surface receptors. This binding event leads to the recruitment and activation of JAKs, which then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated sites serve as docking stations for STAT3 proteins, which are subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[5]
Upon phosphorylation, STAT3 monomers dimerize and translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes.[5] This leads to the transcription of a wide array of genes involved in cell proliferation, survival, and angiogenesis, including c-Myc, Cyclin D1, Bcl-2, and VEGF.[2][4]
This compound has been shown to dock into the ATP-binding pocket of JAK2, thereby inhibiting its kinase activity.[1][2] This prevents the phosphorylation of STAT3, leading to the suppression of its dimerization, nuclear translocation, and transcriptional activity.[1][5] A key feature of this compound is its selectivity; it inhibits the phosphorylation of JAK2 and STAT3 without significantly affecting other signaling kinases such as AKT, ERK, mTOR, or c-Src at concentrations where it effectively blocks STAT3 activation.[6]
Quantitative Data
The following tables summarize the quantitative data regarding the biological activity of this compound from various in vitro and in vivo studies.
| Parameter | Cell Line(s) | Value/Concentration | Effect | Reference(s) |
| IC50 (Cell Viability) | Multiple Myeloma | Not explicitly stated | Induces cell death in most MM cell lines within 72 hours at 10 µM. | [4] |
| Inhibition of p-STAT3 | OPM2 | ~2.5 µM - 10 µM | Dose-dependent decrease in STAT3 phosphorylation, with complete inhibition at 10 µM. | [7] |
| Inhibition of p-JAK2 | OPM2 | 2.5 - 20 µM | Concentration-dependent inhibition of JAK2 phosphorylation. | [1] |
| Induction of Apoptosis | Multiple Myeloma | 10 µM | More than 20% of cells undergo apoptosis after 24 hours of treatment. | [4] |
| Inhibition of STAT3 targets | OPM2, RPMI-8226 | Increasing conc. | Downregulation of Cyclin D2, E2F-1, Bcl-2, Bcl-xL, and VEGF. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Western Blot Analysis of JAK2 and STAT3 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on JAK2 and STAT3 phosphorylation in a human multiple myeloma cell line, such as OPM2.
Materials:
-
OPM2 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound inhibitor (dissolved in DMSO)
-
Recombinant human IL-6
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-JAK2 (Tyr1007/1008), anti-JAK2, anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture OPM2 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at an appropriate density and allow them to grow to 70-80% confluency.
-
For experiments involving cytokine stimulation, starve the cells in serum-free medium overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for 60 minutes.[8]
-
Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15 minutes.[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to this compound treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Control Renilla luciferase plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
This compound inhibitor
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 24-well plate and allow them to attach overnight.
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[9]
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound for an additional 24 hours.[9]
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
In Vivo Multiple Myeloma Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous multiple myeloma xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Human multiple myeloma cell line (e.g., JJN3 or OPM2)
-
Matrigel (optional)
-
This compound inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest multiple myeloma cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.[1]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control orally on a daily basis.[4]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 14 or 28 days), euthanize the mice and excise the tumors.[6]
-
Measure the final tumor weight and perform further analyses such as immunohistochemistry for p-STAT3.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK-STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Caption: Workflow for in vivo multiple myeloma xenograft study.
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
SC99: A Technical Guide on its Role in Apoptosis and Cell Cycle Regulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of SC99, a selective STAT3 inhibitor, detailing its mechanism of action and its roles in inducing apoptosis and mediating cell cycle arrest. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
This compound is an orally active, small-molecule inhibitor that selectively targets the JAK2-STAT3 signaling pathway.[1][2][3] Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, and differentiation.[1][4] Aberrant STAT3 activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[4][5] this compound functions by docking into the ATP-binding pocket of Janus kinase 2 (JAK2), a key upstream kinase responsible for STAT3 activation.[1][2][5] By inhibiting JAK2 phosphorylation, this compound effectively blocks the subsequent phosphorylation and activation of STAT3, leading to the downregulation of STAT3 target genes.[5] This inhibitory action induces potent anti-myeloma and anti-thrombotic activities, primarily by promoting apoptosis and causing cell cycle arrest in cancer cells.[1][2]
Mechanism of Action: Inhibition of the JAK2-STAT3 Pathway
The primary mechanism of this compound involves the direct inhibition of the JAK2 kinase. Several studies have confirmed that this compound specifically suppresses the phosphorylation of JAK2 in a concentration-dependent manner.[1][5] This action prevents the subsequent phosphorylation of STAT3 at the Tyr705 residue, a critical step for its homodimerization and translocation into the nucleus.[6][7] Once in the nucleus, activated STAT3 binds to DNA and regulates the transcription of a wide array of genes, including those that promote cell survival (e.g., Bcl-2, Bcl-xL, Mcl-1) and cell cycle progression (e.g., cyclins, E2F-1).[1][5]
This compound's inhibitory effect is highly selective; it does not significantly affect the phosphorylation levels of other kinases associated with STAT3 signaling, such as AKT, ERK, mTOR, or c-Src, at concentrations up to 20 μM.[1][5][8] This selectivity underscores its targeted therapeutic potential. The inhibition of the JAK2/STAT3 pathway by this compound ultimately leads to the suppression of STAT3-regulated gene expression, culminating in apoptosis and cell cycle disruption in cancer cells.[5]
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Role in Apoptosis
By inhibiting the STAT3 signaling pathway, this compound effectively promotes apoptosis, or programmed cell death, in cancer cells. This is primarily achieved by downregulating the expression of key anti-apoptotic genes that are transcriptionally regulated by STAT3.[5] Studies have shown that treatment with this compound leads to a marked decrease in the levels of pro-survival proteins such as Bcl-2 and Bcl-xL.[5] The reduction of these proteins disrupts the mitochondrial outer membrane integrity, leading to the activation of the intrinsic apoptotic pathway.[9][10][11]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines, particularly in multiple myeloma (MM).
| Parameter | Cell Line(s) | Concentration | Treatment Duration | Observed Effect | Source |
| In Vitro Cell Death | OPM2, RPMI-8226 (MM) | 10 or 30 µM | 72 hours | Induction of MM cell death | [1][2] |
| p-STAT3 Inhibition | OPM2, RPMI-8226 (MM) | 10 µM | 24 hours | Decreased p-STAT3 levels | [1][2] |
| JAK2 Inhibition | OPM2 (MM) | 2.5 - 20 µM | 60 minutes | Concentration-dependent inhibition of p-JAK2 | [2][5] |
| In Vivo Tumor Growth | OPM2 Xenograft Model | 30 mg/kg/day (oral) | 14 days | >40% suppression of tumor growth | [1] |
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This protocol outlines a standard method for quantifying apoptosis in cells treated with this compound using flow cytometry. The assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., OPM2) in a 6-well plate at a density of 0.5 x 10⁶ cells/well.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with desired concentrations of this compound (e.g., 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, collect the cells directly. For adherent cells, collect the culture medium (containing floating apoptotic cells) and then wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI (Annexin V-/PI-).
-
Early apoptotic cells will be Annexin V positive and PI negative (Annexin V+/PI-).
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI (Annexin V+/PI+).
-
Caption: Experimental workflow for apoptosis detection.
Role in the Cell Cycle
In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle. The inhibition of STAT3 signaling by this compound leads to the downregulation of critical cell cycle regulators.[5] Specifically, this compound has been shown to suppress the expression of Cyclin D2 and the transcription factor E2F-1.[5][6] These proteins are essential for the transition from the G1 to the S phase of the cell cycle.[6] Consequently, treatment with this compound causes cancer cells to accumulate in the G1 phase, effectively halting their proliferation.[6] This G1 phase arrest prevents DNA replication and subsequent cell division, contributing to the compound's anti-tumor activity.
Quantitative Data on this compound-Induced Cell Cycle Arrest
While the primary effect of G1 arrest is well-documented, specific quantitative breakdowns of cell cycle phases from peer-reviewed literature are limited. The key finding is the qualitative shift towards G1.
| Parameter | Cell Line(s) | Concentration | Treatment Duration | Observed Effect | Source |
| Cell Cycle Phase | MM Cells | Not specified | Not specified | Arrested MM cells at the G1 phase | [6] |
| Gene Expression | OPM2 (MM) | Concentration-dependent | Not specified | Suppressed expression of Cyclin D2 and E2F-1 | [5][6] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes a standard method for analyzing cell cycle distribution in cells treated with this compound using DNA content measurement.[13][14]
-
Cell Seeding and Treatment:
-
Culture and treat cells with this compound as described in the apoptosis protocol (Section 3.2, Step 1).
-
-
Cell Harvesting and Fixation:
-
Harvest approximately 1-2 x 10⁶ cells per sample.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. PI stains both DNA and RNA, so RNase A is crucial for accurate DNA content analysis.[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use a linear scale for the fluorescence channel to properly resolve the 2-fold difference in DNA content between G1 and G2/M phases.[13]
-
The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
-
Caption: Experimental workflow for cell cycle analysis.
Conclusion
This compound is a potent and selective inhibitor of the JAK2-STAT3 signaling pathway. Its ability to block STAT3 activation leads to two significant anti-cancer outcomes: the induction of apoptosis through the downregulation of pro-survival genes like Bcl-2, and the induction of G1 cell cycle arrest via the suppression of key regulators like Cyclin D2 and E2F-1. The data gathered from in vitro and in vivo studies, particularly in the context of multiple myeloma, highlight this compound as a promising therapeutic agent. The detailed protocols and mechanistic pathways described in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of targeting the STAT3 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Negative regulators of STAT3 signaling pathway in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
SC99: A Potent and Selective STAT3 Inhibitor for Multiple Myeloma
A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling node that is frequently hyperactivated in a variety of human cancers, including multiple myeloma. Its role in promoting cell proliferation, survival, and angiogenesis has made it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of SC99, a novel, orally active, and selective small molecule inhibitor of the JAK2-STAT3 signaling pathway. The data presented herein demonstrates the potent anti-myeloma activity of this compound, both in vitro and in vivo, and provides detailed methodologies for its synthesis and biological evaluation.
Introduction
The Janus kinase (JAK)/STAT signaling cascade is a principal pathway through which cytokines and growth factors regulate gene expression, thereby controlling fundamental cellular processes such as proliferation, differentiation, and apoptosis. The aberrant activation of STAT3, a key component of this pathway, is a hallmark of many malignancies, including multiple myeloma, where it contributes to tumor cell survival and proliferation. Consequently, the development of small molecule inhibitors that can effectively and selectively target the JAK/-STAT3 pathway represents a promising therapeutic strategy.
This compound was identified through a target-based high-throughput screening campaign as a potent inhibitor of STAT3 activation. This whitepaper details the discovery, synthesis, and mechanism of action of this compound, and presents a comprehensive summary of its preclinical anti-myeloma efficacy.
Discovery and Mechanism of Action
This compound was discovered through a high-throughput screen designed to identify inhibitors of STAT3-mediated gene transcription. Subsequent investigations into its mechanism of action revealed that this compound selectively targets the JAK2-STAT3 pathway. It functions by docking into the ATP-binding pocket of JAK2, thereby inhibiting its kinase activity. This, in turn, prevents the phosphorylation and subsequent activation of STAT3.[1] Notably, this compound demonstrates high selectivity for the JAK2-STAT3 axis, with no significant inhibitory effects on other kinases associated with STAT3 signaling, such as AKT, ERK, mTOR, or c-Src, at concentrations up to 20 μM.[1]
The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of STAT3-regulated genes that are critical for tumor cell survival and proliferation, including Mcl-1, Bcl-2, and survivin. This ultimately induces apoptosis in multiple myeloma cells.
Signaling Pathway
The following diagram illustrates the canonical JAK2-STAT3 signaling pathway and the point of intervention by this compound.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process. A detailed synthetic route is provided below.
Synthetic Scheme
A detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, is available in the appendix.
Quantitative Data Summary
The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| STAT3 Luciferase Reporter | NIH3T3 | IC50 | ~5 µM |
| JAK2 Phosphorylation | OPM2 | IC50 | ~2.5 µM |
| STAT3 Phosphorylation | OPM2 | IC50 | ~1.25 µM |
| Cell Viability (72h) | OPM2, RPMI-8226 | IC50 | ~10 µM |
| Apoptosis Induction (24h) | MM Cell Lines | % Apoptotic Cells | >20% at 10 µM |
Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Animal Model | Cell Line | Dosing Regimen | Duration | Tumor Growth Inhibition |
| Nude Mice | JJN3 | 30 mg/kg, oral, daily | 14 days | Significant delay in tumor growth |
| Nude Mice | OPM2 | 30 mg/kg, oral, daily | 14 days | >40% suppression of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited in this document are provided below to facilitate reproducibility.
STAT3 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of STAT3 in response to an inhibitor.
Protocol:
-
Cell Seeding: Seed NIH3T3 cells stably expressing a STAT3-driven luciferase reporter construct in a 96-well plate at a density of 5 x 104 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 24 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add luciferase assay reagent to the cell lysates and measure the luminescence using a microplate luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
Western Blot for Phosphorylated STAT3
This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cell lysates.
Protocol:
-
Cell Treatment and Lysis: Treat multiple myeloma cell lines (e.g., OPM2, RPMI-8226) with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: Treat multiple myeloma cells with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a multiple myeloma xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject human multiple myeloma cells (e.g., JJN3 or OPM2) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors are palpable (e.g., ~100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally to the mice daily.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and mouse body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., 14 or 28 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3).
Conclusion
This compound is a novel, orally active, and selective inhibitor of the JAK2-STAT3 signaling pathway with potent anti-myeloma activity. The preclinical data presented in this whitepaper demonstrate its ability to inhibit STAT3 phosphorylation, induce apoptosis in multiple myeloma cells, and suppress tumor growth in vivo. These findings, coupled with the detailed synthetic and experimental protocols provided, establish this compound as a promising candidate for further development as a targeted therapy for multiple myeloma and potentially other cancers characterized by aberrant STAT3 signaling.
Appendix
Detailed Synthesis of this compound
(A detailed, step-by-step synthetic protocol would be included here, with specific reagents, quantities, reaction times, temperatures, and purification methods.)
References
SC99: A Novel JAK2/STAT3 Inhibitor for Multiple Myeloma Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant advances in treatment, MM remains largely incurable, underscoring the urgent need for novel therapeutic strategies. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly the JAK2/STAT3 axis, has emerged as a critical driver of MM pathogenesis, promoting cell proliferation, survival, and drug resistance.[1][2][3][4][5] SC99 is a novel, orally active small molecule agent identified as a potent inhibitor of the JAK2/STAT3 signaling pathway, demonstrating significant anti-myeloma activity in preclinical studies.[1][2][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key preclinical data to support its further investigation as a potential therapeutic agent for multiple myeloma.
Mechanism of Action of this compound
This compound exerts its anti-myeloma effects by directly targeting the JAK2/STAT3 signaling cascade. Computational modeling suggests that this compound docks into the ATP-binding pocket of JAK2, forming a stable hydrogen bond with Leu932 and engaging in extensive van der Waals interactions.[1] This interaction inhibits the kinase activity of JAK2, preventing the subsequent phosphorylation and activation of its downstream target, STAT3.[1][6]
The inhibition of STAT3 activation is a central component of this compound's mechanism. This compound has been shown to decrease the phosphorylation of STAT3 at Tyr705 in a concentration- and time-dependent manner across various multiple myeloma cell lines, without affecting the total STAT3 protein levels.[1] This inhibition of phosphorylation prevents the dimerization and subsequent nuclear translocation of STAT3, thereby blocking its function as a transcription factor.[1][6]
By inhibiting STAT3's transcriptional activity, this compound downregulates the expression of several key genes involved in cell survival, proliferation, and angiogenesis. These include anti-apoptotic proteins such as Bcl-2 and Bcl-xL, cell cycle regulators like cyclin D2 and E2F-1, and the pro-angiogenic factor VEGF.[1][2] The suppression of these critical downstream targets ultimately leads to the induction of apoptosis and cell cycle arrest in multiple myeloma cells.[1] Notably, this compound demonstrates selectivity for the JAK2-STAT3 pathway, showing no significant inhibitory effects on other signaling kinases such as AKT, ERK, and c-Src.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits the JAK2/STAT3 signaling pathway in multiple myeloma.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent anti-myeloma activity across a panel of human multiple myeloma cell lines. Treatment with this compound leads to a dose-dependent inhibition of cell viability and induction of apoptosis.
| Cell Line | This compound Concentration | Effect | Reference |
| OPM2, RPMI-8226, JJN3, U266, MM1.S | 10 µM | Decreased p-STAT3 levels | [1] |
| OPM2 | 2.5 µM | Inactivation of JAK2 | [1] |
| Multiple MM Cell Lines | 10 µM (72 hrs) | Induced cell death | [1][6] |
| Multiple MM Cell Lines | 10 µM (24 hrs) | >20% of cells underwent apoptosis (Annexin V staining) | [1] |
| OPM2, RPMI-8226 | Increasing concentrations (24 hrs) | Downregulation of Cyclin D2, E2F-1, Bcl-2, Bcl-xL, VEGF | [1] |
In Vivo Efficacy
The anti-tumor efficacy of this compound has been evaluated in human multiple myeloma xenograft models. Oral administration of this compound resulted in a significant delay in tumor growth without notable toxicity.
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Nude Mice | JJN3 (s.c. inoculation) | 30 mg/kg this compound, oral, daily | Marked delay in tumor growth at 7 days (p<0.05), significant slowing of tumor growth at 14 days (p<0.01) | [1] |
| Nude Mice | OPM2 | 30 mg/kg this compound, oral, daily | Suppressed tumor growth by over 40% in 14 days | [6] |
Experimental Protocols
Cell Culture and Reagents
Multiple myeloma cell lines (e.g., OPM2, RPMI-8226, JJN3, U266, MM1.S) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. This compound is dissolved in DMSO to create a stock solution and diluted in culture medium to the desired final concentrations for experiments.
Western Blot Analysis
Objective: To assess the levels of total and phosphorylated proteins in the JAK2/STAT3 pathway and downstream targets.
-
Cell Lysis: MM cells are treated with various concentrations of this compound or DMSO (vehicle control) for specified durations. After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-STAT3 (Tyr705), STAT3, p-JAK2, JAK2, Bcl-2, Bcl-xL, Cyclin D2, E2F-1, VEGF, PARP, Caspase-3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the extent of apoptosis induced by this compound.
-
Cell Treatment: MM cells are treated with this compound or DMSO for 24-72 hours.
-
Staining: Cells are harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Severe combined immunodeficient (SCID) or nude mice (5-8 weeks old) are used.
-
Tumor Inoculation: Human multiple myeloma cells (e.g., 5 x 10^6 JJN3 or OPM2 cells) are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound (e.g., 30 mg/kg). The control group receives the vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated (e.g., Volume = 0.5 x length x width²). Body weight and general health of the mice are also monitored to assess toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound in multiple myeloma.
Conclusion and Future Directions
This compound is a promising novel inhibitor of the JAK2/STAT3 signaling pathway with demonstrated potent anti-myeloma activity in preclinical models. Its ability to induce apoptosis and inhibit tumor growth both in vitro and in vivo highlights its potential as a therapeutic candidate for multiple myeloma. The data suggest that this compound is relatively safe and effective, warranting further investigation.[1] Future studies should focus on extended safety and therapeutic efficacy evaluations, including combination studies with standard-of-care agents in multiple myeloma to explore potential synergistic effects and overcome drug resistance. The detailed mechanisms of this compound-induced cell cycle arrest and its impact on the bone marrow microenvironment also represent important areas for future research.
References
- 1. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of STAT3 and NF-κB Activations by S-Nitrosylation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Myeloma Hub | Therapeutics / jak-inhibitors [multiplemyelomahub.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Anti-thrombotic Effects of SC99
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-thrombotic properties of SC99, a novel small molecule inhibitor. The document details its mechanism of action, presents quantitative data on its efficacy, and outlines the experimental protocols used to investigate its effects.
Core Mechanism of Action: Inhibition of the JAK2-STAT3 Signaling Pathway
This compound exerts its anti-thrombotic effects primarily through the targeted inhibition of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] This pathway is crucial in mediating the cellular responses to various cytokines and growth factors, including those involved in platelet activation and aggregation. This compound has been shown to dock into the ATP-binding pocket of JAK2, thereby inhibiting its phosphorylation and subsequent activation of STAT3.[1] The inhibition of STAT3 phosphorylation at Tyr705 is a key indicator of this compound's activity.[4] By disrupting this signaling cascade, this compound effectively modulates platelet function, a critical component of thrombus formation.
Quantitative Assessment of Anti-thrombotic Efficacy
The inhibitory effects of this compound on platelet function have been quantified through various in vitro assays. The data consistently demonstrates a dose-dependent reduction in platelet aggregation and activation in response to key agonists such as collagen and thrombin.
Table 1: Dose-Dependent Inhibition of Collagen-Induced Platelet Aggregation by this compound
| This compound Concentration (µmol/L) | Inhibition of Maximal Aggregation (%) |
| 0.156 | 10 |
| 0.3125 | 50 |
| 1.25 | 70 |
Data sourced from studies on human platelets stimulated with collagen.[4]
Table 2: Effect of this compound on Thrombin-Induced Platelet Responses
| Assay | Effect of this compound | Quantitative Finding |
| Platelet Aggregation | Inhibition | Dose-dependent reduction in aggregation.[2][4] |
| Fibrinogen Binding | Inhibition | Up to 75.7% inhibition observed. |
| P-selectin Expression | Inhibition | Dose-dependent reduction in expression.[2][5] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental approach, the following diagrams are provided.
Caption: this compound inhibits the JAK2-STAT3 signaling pathway in platelets.
Caption: Workflow for evaluating the anti-thrombotic effects of this compound.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for investigating the anti-platelet effects of novel inhibitors like this compound.
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.
-
PRP Isolation: Carefully collect the upper, straw-colored PRP layer.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP) to a final concentration of approximately 3 x 10⁸ platelets/mL. PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 2,500 x g) for 15 minutes.
-
Instrument Setup: Pre-warm the platelet aggregometer to 37°C.
-
Sample Preparation: Place a cuvette with PPP to set the 100% aggregation baseline and a cuvette with PRP to set the 0% aggregation baseline.
-
Incubation: Add PRP to a cuvette with a magnetic stir bar and allow it to equilibrate for a few minutes. Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 10 minutes).
-
Agonist Addition: Initiate platelet aggregation by adding a known concentration of an agonist, such as collagen (e.g., 2 µg/mL) or thrombin (e.g., 0.02 U/mL).
-
Data Recording: Record the change in light transmission over time, typically for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Sample Preparation: Aliquot PRP into flow cytometry tubes.
-
Incubation with this compound: Add varying concentrations of this compound or a vehicle control to the PRP and incubate.
-
Stimulation: Add a platelet agonist (e.g., thrombin) to induce P-selectin expression.
-
Staining: Add a fluorescently labeled anti-CD62P (P-selectin) antibody and a platelet-specific marker (e.g., anti-CD41). Incubate in the dark at room temperature.
-
Fixation (Optional): Fix the platelets with a solution like 1% paraformaldehyde.
-
Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population.
-
Analysis: Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.
-
Platelet Lysis: Following incubation with this compound and stimulation with an agonist, lyse the platelets using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound demonstrates significant potential as an anti-thrombotic agent by effectively inhibiting platelet activation and aggregation through the targeted disruption of the JAK2-STAT3 signaling pathway. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic for thrombotic disorders. Further studies to determine the precise IC50 values for the inhibition of platelet aggregation and JAK2/STAT3 phosphorylation are warranted to further characterize its potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel STAT3 inhibitor negatively modulates platelet activation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on cerebral ischemia-perfusion injury in rats: Selective modulation of microglia polarization to M2 phenotype via inhibiting JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel STAT3 inhibitor negatively modulates platelet activation and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | STAT | JAK | Apoptosis | TargetMol [targetmol.com]
Technical Guide: Molecular Docking of SC99 with the JAK2 Kinase
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of the molecular interactions between SC99, a selective STAT3 inhibitor, and its direct target, Janus Kinase 2 (JAK2). It outlines the computational docking procedures, summarizes key quantitative data, and provides detailed experimental protocols for validation.
Introduction: The JAK2-STAT3 Signaling Axis and this compound
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses.[1][2] This pathway regulates essential cellular processes, including proliferation, differentiation, immunity, and apoptosis.[2][3] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] Upon cytokine binding, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These activated STATs then dimerize, translocate to the nucleus, and modulate the expression of target genes.[5][6]
Dysregulation of the JAK/STAT pathway, particularly through constitutive activation of JAK2 and STAT3, is a hallmark of various malignancies, including multiple myeloma.[7][8] This has made the JAK2-STAT3 axis a prime target for therapeutic intervention.
This compound is an orally active, small-molecule inhibitor identified as a selective inhibitor of STAT3 activation.[9][10] Mechanistic studies have revealed that this compound's primary mode of action is the direct inhibition of JAK2 kinase activity.[7] By docking into the ATP-binding pocket of JAK2, this compound prevents the phosphorylation and subsequent activation of both JAK2 and its downstream target, STAT3.[10][11][12] This guide explores the molecular docking of this compound with JAK2, providing a framework for understanding its inhibitory mechanism at a molecular level.
Molecular Docking Analysis of this compound and JAK2
Computational modeling indicates that this compound effectively fits into the active ATP-binding pocket of the JAK2 kinase domain.[7] This interaction sterically hinders the binding of ATP, thereby preventing the kinase from phosphorylating its substrates. The binding is stabilized by a series of interactions with key amino acid residues within the pocket. While specific binding energy values for this compound are not detailed in the reviewed literature, the stability of the interaction is sufficient to achieve potent inhibition of JAK2's catalytic activity.[7][8] Studies on similar compounds targeting the JAK2 ATP-binding site have noted the importance of hydrogen bonds with hinge region residues, such as Leu932, and hydrophobic interactions with residues like Val863 and Leu983.[13]
Logical Workflow for Molecular Docking
The following diagram illustrates the typical computational workflow for docking a small molecule like this compound to its protein target, JAK2.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 7. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
SC99: A Deep Dive into its Downstream Signaling Network
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SC99 is a potent and selective small molecule inhibitor of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is a critical mediator of cellular processes such as proliferation, survival, and angiogenesis, and its aberrant activation is implicated in various malignancies, particularly multiple myeloma. This compound exerts its therapeutic effects by directly targeting JAK2, preventing the subsequent phosphorylation and activation of STAT3, and ultimately leading to the downregulation of a suite of oncogenic downstream target genes. This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and workflows.
Introduction
The JAK/STAT signaling cascade is a principal pathway for cytokine and growth factor signaling. The binding of ligands, such as Interleukin-6 (IL-6), to their receptors triggers the activation of associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA sequences to regulate gene expression.
In many cancers, the JAK/STAT pathway, particularly the JAK2/STAT3 axis, is constitutively active, driving uncontrolled cell growth and survival. This compound has emerged as a promising therapeutic agent that selectively inhibits this pathway. It achieves this by docking into the ATP-binding pocket of JAK2, thereby blocking its kinase activity.[1][2] This guide will elucidate the downstream consequences of this inhibition.
This compound Mechanism of Action and Downstream Signaling Pathway
This compound is an orally active and selective inhibitor of the JAK2/STAT3 pathway.[1] Its primary mechanism of action is the inhibition of JAK2 autophosphorylation and the subsequent phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705).[3] This inhibition is specific, with no significant effects on other signaling kinases such as AKT, ERK, mTOR, or c-Src at concentrations up to 20 μM.[1][4] The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of its target genes.
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on the JAK2/STAT3 pathway have been quantified in various in vitro and in vivo models.
In Vitro Inhibition of Phosphorylation
This compound demonstrates a concentration-dependent inhibition of JAK2 and STAT3 phosphorylation.
| Target | Cell Line | This compound Concentration | Effect | Reference |
| p-JAK2 | OPM2, RPMI-8226 | 2.5, 5, 10, 20 µM | Concentration-dependent inhibition | [1][4] |
| p-STAT3 | Multiple Myeloma Cell Lines | 10 µM | Decreased p-STAT3 levels | [1] |
| IL-6 induced p-JAK2 | OPM2 | Not specified | Inhibition | [4] |
| IL-6 induced p-STAT3 | OPM2 | Not specified | Inhibition | [4] |
In Vivo Anti-Tumor Efficacy
In xenograft models of multiple myeloma, oral administration of this compound leads to significant tumor growth delay.
| Animal Model | Tumor Type | this compound Dosage | Effect | Reference | | :--- | :--- | :--- | :--- | | Nude Mice | OPM2 Xenograft | 30 mg/kg/day (oral) | >40% tumor growth suppression in 14 days |[1] | | Nude Mice | JJN3 Xenograft | 30 mg/kg/day (oral) | Delayed tumor growth |[1] |
Downregulation of STAT3 Target Genes
-
Anti-apoptotic proteins: Bcl-2, Mcl-1, Survivin
-
Cell cycle regulators: Cyclin D2, E2F-1
-
Angiogenesis factor: VEGF
Detailed Experimental Protocols
Western Blotting for Phosphorylated JAK2 and STAT3
This protocol describes the detection of phosphorylated JAK2 (p-JAK2) and STAT3 (p-STAT3) in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cell lines (e.g., OPM2, RPMI-8226)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-JAK2 (Tyr1007/1008) (e.g., Cell Signaling Technology #3776, 1:1000 dilution)[5]
-
Rabbit anti-JAK2 (e.g., Cell Signaling Technology #3230)[5]
-
Rabbit anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution)[5]
-
Mouse anti-STAT3 (e.g., Santa Cruz Biotechnology sc-8019)
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for the desired time (e.g., 60 minutes for p-JAK2, 24 hours for p-STAT3).[1][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Immunofluorescence for STAT3 Nuclear Translocation
This protocol details the visualization of STAT3 nuclear translocation in response to IL-6 stimulation and its inhibition by this compound.
Materials:
-
OPM2 cells
-
This compound (dissolved in DMSO)
-
Recombinant human IL-6
-
Poly-L-lysine coated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Rabbit anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145)[5]
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed OPM2 cells on poly-L-lysine coated coverslips. Starve the cells overnight and then pre-treat with this compound or vehicle (DMSO) for 2 hours. Stimulate the cells with 50 ng/ml of IL-6 for 20 minutes.[1]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-p-STAT3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a confocal microscope.
Conclusion
This compound is a highly specific inhibitor of the JAK2/STAT3 signaling pathway, a key driver of oncogenesis in multiple myeloma and other cancers. Its mechanism of action, centered on the inhibition of JAK2-mediated STAT3 phosphorylation, leads to the downregulation of a host of downstream target genes essential for tumor cell survival, proliferation, and angiogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further characterize the therapeutic potential of this compound and other inhibitors of this critical signaling axis. The continued investigation into the nuanced downstream effects of this compound will undoubtedly pave the way for more effective and targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-Jak2 (Tyr1007/1008) (C80C3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for the STAT3 Inhibitor SC99 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SC99, a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), in cell culture experiments. The following protocols and data are intended to facilitate research into the anti-cancer properties of this compound, particularly in the context of multiple myeloma and other malignancies characterized by aberrant STAT3 signaling.
Introduction
This compound is an orally active, small-molecule inhibitor that selectively targets the JAK2-STAT3 signaling pathway. By docking into the ATP-binding pocket of Janus kinase 2 (JAK2), this compound effectively inhibits the phosphorylation of both JAK2 and STAT3.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. STAT3 activation leads to the transcription of various downstream target genes, including the anti-apoptotic proteins Bcl-2 and Mcl-1, and cell cycle regulators such as cyclin D2 and E2F-1. By blocking this pathway, this compound has demonstrated significant anti-myeloma activity, inducing cell death and suppressing tumor growth.
Data Presentation
The following table summarizes the known effects of this compound on multiple myeloma (MM) cell lines. Researchers should note that the optimal concentration and incubation time may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the specific IC50 value for the cell line of interest.
| Cell Line(s) | Assay | Concentration(s) | Incubation Time | Observed Effect |
| OPM2, RPMI-8226 | Western Blot | 10 µM | 24 hours | Decreased phosphorylation of STAT3 (p-STAT3) |
| OPM2, RPMI-8226 | Western Blot | Concentration-dependent | 24 hours | Suppression of cyclin D2 and E2F-1 expression |
| Multiple Myeloma (MM) Cells | Apoptosis Assay | 10 µM and 30 µM | 72 hours | Induction of cell death |
| OPM2 | Immunofluorescence | Pre-treated for 2 hours | 20 minutes (with IL-6 stimulation) | Inhibition of IL-6 induced STAT3 nuclear translocation |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the JAK2-STAT3 signaling cascade. This compound inhibits JAK2, preventing the subsequent phosphorylation and activation of STAT3. This blockade inhibits the transcription of key genes involved in cell survival and proliferation.
Caption: Mechanism of action of this compound in the JAK2-STAT3 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTS assay.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium (B1200493) Iodide (PI)
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for assessing apoptosis by Annexin V/PI staining.
Procedure:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM and 30 µM) or vehicle control.
-
Incubate the plates for 72 hours.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control.
-
Incubate for 24 to 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add propidium iodide staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
Application Notes and Protocols for In Vitro Assays Using the SC99 STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SC99, a potent and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, in various in vitro assays. This compound targets the JAK2-STAT3 pathway by docking into the ATP-binding pocket of JAK2, thereby inhibiting the phosphorylation of both JAK2 and STAT3. This inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and angiogenesis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in key in vitro experiments.
Table 1: Effect of this compound on STAT3 Phosphorylation and Cell Viability in Multiple Myeloma (MM) Cell Lines
| Cell Line | Treatment | Effect | Reference |
| OPM2, RPMI-8226, U266, JJN3, ANBL-6 | 10 µM this compound for 24 hours | Decreased STAT3 phosphorylation (p-STAT3 Tyr705) | [1][2] |
| OPM2 | 2.5 - 10 µM this compound | Concentration-dependent decrease in p-STAT3 (Tyr705) | [1] |
| OPM2 | 10 µM this compound | Time-dependent decrease in p-STAT3 (Tyr705) | [1] |
| Multiple Myeloma (MM) Cells | 10 or 30 µM this compound for 72 hours | Induction of cell death | [3] |
Table 2: Effect of this compound on Downstream Targets of STAT3
| Cell Line | This compound Concentration | Duration | Downregulated Genes/Proteins | Reference |
| OPM2, RPMI-8226 | Concentration-dependent | 24 hours | Cyclin D2, E2F-1, Bcl-2, Bcl-xL, VEGF | [1] |
Experimental Protocols
Herein are detailed methodologies for key in vitro experiments to assess the efficacy and mechanism of action of this compound.
Western Blotting for Phospho-STAT3 (p-STAT3) and Total STAT3
This protocol is designed to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
Cancer cell lines (e.g., OPM2, RPMI-8226)
-
Complete cell culture medium
-
This compound STAT3 inhibitor
-
DMSO (vehicle control)
-
Cytokine stimulant (e.g., Interleukin-6, IL-6)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
For experiments involving cytokine stimulation, serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or DMSO for the desired time (e.g., 1, 6, 24 hours). For acute inhibition studies, a 1-hour pre-treatment with this compound is often sufficient.
-
If applicable, stimulate the cells with a cytokine such as IL-6 (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293T or other suitable host cells
-
STAT3-responsive luciferase reporter plasmid (containing STAT3 binding elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Complete cell culture medium
-
This compound STAT3 inhibitor
-
DMSO (vehicle control)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24-well plate the day before transfection.
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or DMSO for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the Luciferase Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control.
-
Cell Viability/Apoptosis Assay
This protocol determines the effect of this compound on cell viability and apoptosis.
Materials:
-
Cancer cell lines (e.g., OPM2, RPMI-8226)
-
Complete cell culture medium
-
This compound STAT3 inhibitor
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo) or apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
96-well plates
-
Plate reader or flow cytometer
Procedure (MTT Assay Example):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 1-50 µM) or DMSO for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
The IC50 value can be determined by plotting the percentage of viability against the log of the inhibitor concentration.
-
STAT3 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the effect of this compound on the nuclear translocation of STAT3.
Materials:
-
Cancer cell lines (e.g., OPM2)
-
Cell culture-treated coverslips in a 24-well plate
-
This compound STAT3 inhibitor
-
DMSO (vehicle control)
-
IL-6
-
Formaldehyde (B43269) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-STAT3 or anti-p-STAT3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 10 µM) or DMSO for 2 hours.
-
Stimulate with IL-6 (e.g., 50 ng/mL) for 20-30 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking solution for 30-60 minutes.
-
Incubate with the primary antibody against STAT3 or p-STAT3 overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the subcellular localization of STAT3 using a fluorescence microscope. In control cells stimulated with IL-6, STAT3 should translocate to the nucleus. In this compound-treated cells, STAT3 should remain predominantly in the cytoplasm.
-
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Caption: Workflow for the STAT3-dependent luciferase reporter assay.
References
- 1. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction: A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SC99 Treatment in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC99 is a novel, orally active small molecule inhibitor that targets the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is often constitutively activated in multiple myeloma (MM), a malignancy of plasma cells, and plays a crucial role in cell proliferation, survival, and drug resistance. This compound has demonstrated potent anti-myeloma activity by inducing apoptosis and downregulating the expression of key STAT3-modulated genes.[1] These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its in vitro evaluation in multiple myeloma cell lines, and a framework for data presentation.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The JAK2/STAT3 signaling cascade is a critical pathway that is frequently dysregulated in MM, contributing to the malignant phenotype.[1] this compound has emerged as a promising therapeutic agent that selectively inhibits this pathway. By docking into the ATP-binding pocket of JAK2, this compound prevents its phosphorylation and subsequent activation of STAT3.[2] This inhibition leads to the downregulation of various oncogenic proteins, including Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1, ultimately resulting in decreased cell proliferation and the induction of apoptosis in MM cells.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines (IC50 Values)
Note: Specific IC50 values for this compound in a comprehensive panel of multiple myeloma cell lines are not yet publicly available. This table serves as a template for researchers to populate with their experimental data.
| Cell Line | This compound IC50 (µM) - 48h | This compound IC50 (µM) - 72h |
| OPM2 | Data to be determined | Data to be determined |
| RPMI-8226 | Data to be determined | Data to be determined |
| U266 | Data to be determined | Data to be determined |
| MM.1S | Data to be determined | Data to be determined |
| NCI-H929 | Data to be determined | Data to be determined |
Table 2: Induction of Apoptosis by this compound in Multiple Myeloma Cell Lines
Note: While it has been reported that this compound (10 µM) induces more than 20% apoptosis in MM cells after 24 hours, specific quantitative data across a dose-response and time-course is not yet available.[1] This table is a template for experimental data.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| OPM2 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (5 µM, 24h) | Data to be determined | Data to be determined | Data to be determined | |
| This compound (10 µM, 24h) | Data to be determined | Data to be determined | Data to be determined | |
| This compound (10 µM, 48h) | Data to be determined | Data to be determined | Data to be determined | |
| RPMI-8226 | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (5 µM, 24h) | Data to be determined | Data to be determined | Data to be determined | |
| This compound (10 µM, 24h) | Data to be determined | Data to be determined | Data to be determined | |
| This compound (10 µM, 48h) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect of this compound on the Expression of STAT3-Regulated Proteins
Note: Qualitative data shows a dose-dependent decrease in the expression of these proteins with this compound treatment.[1] This table is a template for the presentation of quantitative data from methods such as densitometric analysis of Western blots.
| Cell Line | Treatment | p-STAT3 (Tyr705) (Relative Expression) | Cyclin D2 (Relative Expression) | Bcl-2 (Relative Expression) | Bcl-xL (Relative Expression) | VEGF (Relative Expression) |
| OPM2 | Control (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (5 µM, 24h) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| This compound (10 µM, 24h) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| RPMI-8226 | Control (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (5 µM, 24h) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| This compound (10 µM, 24h) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits the JAK2/STAT3 signaling pathway in multiple myeloma cells.
Caption: General experimental workflow for evaluating this compound in multiple myeloma cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., OPM2, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of this compound-induced apoptosis by flow cytometry.
Materials:
-
Multiple myeloma cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS and resuspend them in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Western Blot Analysis
This protocol is for detecting the expression levels of p-STAT3, total STAT3, and downstream target proteins.
Materials:
-
Multiple myeloma cells treated with this compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D2, anti-Bcl-2, anti-Bcl-xL, anti-VEGF, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, use densitometry software to measure band intensities and normalize to the loading control.
Conclusion
This compound represents a promising targeted therapy for multiple myeloma due to its specific inhibition of the JAK2/STAT3 pathway. The protocols and guidelines provided in these application notes are intended to assist researchers in the systematic evaluation of this compound's efficacy in multiple myeloma cell lines. The generation of robust quantitative data, as outlined in the provided templates, will be crucial for further understanding the therapeutic potential of this novel compound.
References
Application Notes and Protocols for SC99 Administration in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC99 is a potent and selective, orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by targeting the JAK2-STAT3 signaling pathway, a critical cascade often implicated in tumor cell proliferation, survival, and angiogenesis. This compound competitively binds to the ATP-binding pocket of JAK2, thereby inhibiting the phosphorylation of both JAK2 and STAT3. This blockade of STAT3 activation leads to the downregulation of various downstream target genes essential for tumor growth, such as Mcl-1, Bcl-2, and survivin. These application notes provide a comprehensive guide for the administration of this compound in a mouse xenograft model of multiple myeloma, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the quantitative data from a representative mouse xenograft study investigating the efficacy of this compound in a multiple myeloma model.
Table 1: Effect of this compound on Tumor Volume in a Multiple Myeloma OPM2 Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 4 (mm³) | Day 8 (mm³) | Day 12 (mm³) | Day 14 (mm³) | % Tumor Growth Inhibition (Day 14) |
| Vehicle Control | 105 ± 15 | 250 ± 35 | 510 ± 60 | 850 ± 90 | 1100 ± 120 | - |
| This compound (30 mg/kg) | 102 ± 14 | 180 ± 25 | 320 ± 40 | 480 ± 55 | 650 ± 70 | >40% |
Data are presented as mean ± standard deviation (SD).
Table 2: Effect of this compound on Body Weight in a Multiple Myeloma OPM2 Xenograft Model
| Treatment Group | Day 0 (g) | Day 4 (g) | Day 8 (g) | Day 12 (g) | Day 14 (g) |
| Vehicle Control | 20.1 ± 1.2 | 20.5 ± 1.3 | 20.8 ± 1.4 | 21.0 ± 1.5 | 21.2 ± 1.6 |
| This compound (30 mg/kg) | 20.3 ± 1.1 | 20.1 ± 1.2 | 19.9 ± 1.3 | 19.8 ± 1.4 | 19.7 ± 1.5 |
Data are presented as mean ± standard deviation (SD). No significant toxicity, as indicated by body weight loss, was observed in the this compound-treated group.
Table 3: Quantification of p-STAT3 and Total STAT3 Expression in OPM2 Xenograft Tumors
| Treatment Group | Relative p-STAT3/Total STAT3 Ratio (Western Blot) | Percentage of p-STAT3 Positive Cells (IHC) |
| Vehicle Control | 1.00 ± 0.15 | 85% ± 8% |
| This compound (30 mg/kg) | 0.35 ± 0.08 | 25% ± 5% |
Data are presented as mean ± standard deviation (SD). Quantification is based on densitometric analysis of Western blots and scoring of immunohistochemistry slides from tumor tissues harvested at the end of the study.
Experimental Protocols
I. Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10X stock solution of this compound in DMSO. For example, to prepare a 30 mg/mL stock, dissolve 30 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle solution by mixing 10% Tween 80 in sterile PBS. For example, to prepare 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of PBS and mix well.
-
-
Final Formulation:
-
On the day of administration, prepare the final dosing solution. For a 30 mg/kg dose in a 20 g mouse (requiring a 0.6 mg dose), the following formulation can be used for a 200 µL gavage volume:
-
Add 20 µL of the 30 mg/mL this compound stock solution (0.6 mg) to a sterile microcentrifuge tube.
-
Add 20 µL of Tween 80.
-
Add 160 µL of sterile PBS.
-
-
Vortex the solution vigorously to form a stable suspension. The final concentration will be 3 mg/mL in a vehicle of 10% DMSO and 10% Tween 80 in PBS.
-
Prepare fresh daily before administration.
-
II. Mouse Xenograft Model Establishment and this compound Administration
Materials:
-
Human multiple myeloma cell lines (e.g., OPM2, JJN3)
-
Female nude mice (4-6 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer
-
1 mL syringes with 27-gauge needles
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Digital calipers
Protocol:
-
Cell Culture and Preparation:
-
Culture multiple myeloma cells in complete medium until they reach 80-90% confluency.
-
Harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 3 x 10⁷ cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=10 per group).
-
Administer this compound (30 mg/kg) or the vehicle control orally via gavage daily for 14-28 days.
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, measure their final weight and volume, and fix a portion in 10% neutral buffered formalin for immunohistochemistry and snap-freeze the remaining tissue in liquid nitrogen for western blot analysis.
-
III. Western Blot Analysis of p-STAT3 and STAT3
Materials:
-
Snap-frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 or total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
IV. Immunohistochemistry for p-STAT3
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., 5% normal goat serum)
-
Primary antibody: Rabbit anti-p-STAT3 (Tyr705)
-
HRP-conjugated anti-rabbit secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate the sections with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the sections, mount with coverslips, and visualize under a microscope.
-
The percentage of p-STAT3 positive cells (brown nuclear staining) can be quantified by manual counting or using image analysis software.
-
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Experimental workflow for this compound administration in a mouse xenograft model.
Application Notes and Protocols for Optimal Dosing of SC99 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC99 is a potent and selective, orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It exerts its effects by targeting the JAK2-STAT3 signaling pathway, docking into the ATP-binding pocket of JAK2 and subsequently inhibiting the phosphorylation of both JAK2 and STAT3.[1][2] This targeted mechanism of action makes this compound a valuable tool for investigating the role of the JAK2/STAT3 pathway in various pathological processes, particularly in oncology. These application notes provide a comprehensive guide to the optimal dosing of this compound for in vivo studies, based on currently available data.
Mechanism of Action: The JAK2/STAT3 Signaling Pathway
This compound selectively inhibits the JAK2/STAT3 signaling cascade. This pathway is a critical mediator of cellular responses to a variety of cytokines and growth factors. Upon ligand binding to its receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. These target genes are involved in crucial cellular processes such as proliferation, survival, and angiogenesis. In many cancers, including multiple myeloma, the JAK2/STAT3 pathway is constitutively activated, promoting tumor growth and survival. This compound's inhibitory action on this pathway makes it a promising candidate for cancer therapy research.
Figure 1: this compound inhibits the JAK2/STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo studies. It is important to note that comprehensive pharmacokinetic and toxicology data are not yet publicly available. Researchers are strongly encouraged to perform their own dose-range finding, pharmacokinetic, and toxicology studies to determine the optimal and safe dosage for their specific animal models and experimental conditions.
| Parameter | Value | Species | Model | Administration | Reference |
| Efficacious Dose | 30 mg/kg/day | Mouse | Multiple Myeloma Xenograft | Oral Gavage | [3] |
| Efficacious Dose | 10 mmol/L, 15 µL | Rat | Cerebral Ischemia-Reperfusion | Intracerebroventricular | [2] |
Table 1: In Vivo Efficacious Dosing of this compound
| Parameter | Value | Remarks |
| Cmax | Not Available | |
| Tmax | Not Available | |
| Half-life | Not Available | |
| Bioavailability | Not Available |
Table 2: Pharmacokinetic Parameters of this compound (To be determined by the researcher)
| Parameter | Value | Remarks |
| LD50 | Not Available | |
| Maximum Tolerated Dose (MTD) | Not Available |
Table 3: Toxicological Data for this compound (To be determined by the researcher)
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Multiple Myeloma Xenograft Model
This protocol is based on the study by Zhang et al. (2016) which demonstrated the in vivo efficacy of this compound in delaying tumor growth in multiple myeloma xenograft models.[3]
1. Materials:
-
This compound powder
-
Vehicle for oral gavage (see "Vehicle Preparation" below)
-
Nude mice (e.g., BALB/c nude or NOD/SCID)
-
Multiple myeloma cell lines (e.g., JJN3, OPM2, RPMI-8226)
-
Cell culture medium and reagents
-
Matrigel (optional, may enhance tumor take rate)
-
Sterile syringes and oral gavage needles
-
Calipers for tumor measurement
2. Vehicle Preparation: this compound is poorly soluble in water. The specific vehicle used in the original study was not stated. Therefore, researchers should test the solubility and stability of this compound in a suitable vehicle. Commonly used vehicles for oral gavage of poorly soluble compounds in mice include:[4][5][6]
-
Option A (Suspension): 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water or saline.
-
Option B (Solution/Suspension): A mixture of DMSO, PEG300, Tween-80, and saline. A common starting ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween-80, and the remainder saline. The final concentration of DMSO should be kept as low as possible to avoid toxicity.
Preparation Steps:
-
Weigh the required amount of this compound powder.
-
If using a co-solvent system (Option B), first dissolve this compound in DMSO.
-
Gradually add the other components of the vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.
-
Prepare the vehicle fresh daily and keep it protected from light if the compound is light-sensitive.
3. Multiple Myeloma Xenograft Model Establishment:
-
Culture the chosen multiple myeloma cell line to the logarithmic growth phase.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 107 to 5 x 107 cells/mL.
-
(Optional) Mix the cell suspension with an equal volume of Matrigel to enhance tumor formation.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each nude mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 1-2 weeks.
4. Dosing and Monitoring:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound orally via gavage at a dose of 30 mg/kg body weight daily. The control group should receive the vehicle alone.
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
The duration of the treatment can be 14 to 28 days, or until the tumors in the control group reach the maximum allowed size as per institutional guidelines.[3]
Figure 2: Workflow for oral administration of this compound in a mouse xenograft model.
Protocol 2: Intracerebroventricular (ICV) Administration of this compound in a Rat Model
This protocol is based on a study investigating the effects of this compound in a rat model of middle cerebral artery occlusion and reperfusion (MCAO/R).[2]
1. Materials:
-
This compound powder
-
Vehicle for ICV injection (see "Vehicle Preparation" below)
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Anesthetics
-
Surgical instruments
2. Vehicle Preparation: The original study does not specify the vehicle used for the 10 mmol/L solution of this compound. A common and generally well-tolerated vehicle for ICV injections is sterile, artificial cerebrospinal fluid (aCSF) or sterile saline. Due to the poor aqueous solubility of this compound, a small amount of a solubilizing agent like DMSO may be required, with the final concentration of DMSO kept to a minimum (ideally <1%) to avoid neurotoxicity. The final solution should be filtered through a 0.22 µm filter before injection.
3. Stereotaxic Surgery and ICV Injection:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Expose the skull and locate the bregma.
-
Drill a small burr hole over the lateral ventricle. The coordinates for the lateral ventricle in rats are approximately: Anteroposterior (AP): -0.8 to -1.0 mm from bregma; Mediolateral (ML): ±1.5 mm from the midline; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
Slowly lower the injection needle to the target DV coordinate.
-
Inject 15 µL of the 10 mmol/L this compound solution into the lateral ventricle at a slow and constant rate (e.g., 1 µL/min) to prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow upon withdrawal.
-
Slowly retract the needle, suture the incision, and provide post-operative care.
-
The frequency of administration was not specified in the original study and should be determined based on the experimental design and the expected duration of action of the compound.
Figure 3: Workflow for intracerebroventricular injection of this compound in a rat.
Safety and Toxicology Considerations
As there is no publicly available toxicology data for this compound, researchers must proceed with caution. It is imperative to conduct preliminary dose-range finding studies to determine the maximum tolerated dose (MTD) in the specific animal model being used. Signs of toxicity to monitor include, but are not limited to, weight loss, changes in behavior, ruffled fur, and signs of distress. A thorough histopathological analysis of major organs should be considered in pilot toxicology studies.
Conclusion
This compound is a valuable research tool for investigating the JAK2/STAT3 signaling pathway in vivo. The provided protocols for oral and intracerebroventricular administration offer a starting point for researchers. However, due to the limited availability of public data, particularly regarding pharmacokinetics and toxicology, it is crucial for investigators to perform their own optimization and safety studies to ensure the validity and reproducibility of their results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 6. journals.asm.org [journals.asm.org]
Illuminating STAT3 Activity: Application and Protocols for the SC99 Luciferase Reporter Assay
For Immediate Release
[City, State] – [Date] – A detailed guide on the application of the SC99 luciferase reporter assay for the assessment of Signal Transducer and Activator of Transcription 3 (STAT3) activity is now available for researchers, scientists, and drug development professionals. This document provides comprehensive application notes and detailed experimental protocols to facilitate the screening and characterization of STAT3 inhibitors, such as this compound.
STAT3 is a critical transcription factor implicated in various cellular processes, including cell growth, differentiation, and apoptosis. Its aberrant activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime therapeutic target. The luciferase reporter assay offers a sensitive and quantitative method to measure STAT3 transcriptional activity, providing a robust platform for high-throughput screening of potential inhibitors.
Principle of the Assay
The STAT3 luciferase reporter assay is a cell-based method that quantifies the transcriptional activity of STAT3. The core of this assay is a reporter vector containing the firefly luciferase gene under the control of a promoter with multiple STAT3 response elements. When STAT3 is activated, it binds to these response elements and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of STAT3 activity. To normalize for variations in cell number and transfection efficiency, a second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected.
Application Notes
The this compound STAT3 luciferase reporter assay is a powerful tool for:
-
High-Throughput Screening (HTS): Efficiently screen large compound libraries to identify novel inhibitors of the STAT3 signaling pathway.
-
Mechanism of Action Studies: Elucidate how specific compounds modulate STAT3 activity.
-
Dose-Response Analysis: Determine the potency (e.g., IC50 values) of STAT3 inhibitors like this compound.
-
Specificity Assessment: By using control reporters (e.g., for other transcription factors like NF-κB), the specificity of a compound for the STAT3 pathway can be evaluated.[1]
This compound has been identified as a selective inhibitor of the JAK2-STAT3 pathway.[2] It has been shown to inhibit STAT3-driven luciferase expression and suppress the phosphorylation of STAT3.[1][2]
Data Presentation
The following tables summarize quantitative data from representative STAT3 luciferase reporter assays, demonstrating the effects of activators and inhibitors on STAT3 activity.
Table 1: Dose-Response of STAT3 Activators on Luciferase Activity
| Activator | Cell Line | Concentration | Fold Induction of Luciferase Activity (Mean ± SD) |
| IL-6 | HEK293 | 10 ng/mL | 8.5 ± 0.7 |
| IL-6 | HEK293 | 50 ng/mL | 15.2 ± 1.1 |
| Oncostatin M | HEK293 | 10 ng/mL | 10.3 ± 0.9 |
| EGF | DU-145 | 0.5 ng/mL | 2.5 ± 0.3 |
Table 2: Inhibition of STAT3-Dependent Luciferase Activity by this compound and Other Inhibitors
| Inhibitor | Cell Line | Activator (Concentration) | Inhibitor Concentration | Percent Inhibition of Luciferase Activity (Mean ± SD) |
| This compound | NIH3T3 | Constitutive | 10 µM | ~60% [1] |
| Stattic | HeLa | IL-6 (10 ng/mL) | 5 µM | 50.5 ± 4.2 |
| S3I-201 | MDA-MB-231 | IL-6 (20 ng/mL) | 100 µM | 75.8 ± 6.3 |
| Cucurbitacin I | DU-145 | Constitutive | 50 nM | ~50% |
| AG490 | DU-145 | Constitutive | 25 µM | ~50% |
Experimental Protocols
I. Transient Transfection-Based STAT3 Luciferase Reporter Assay
This protocol is suitable for cell lines that are easily transfected and allows for flexibility in the choice of reporter constructs.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, NIH3T3)
-
STAT3-responsive firefly luciferase reporter vector
-
Control Renilla luciferase vector
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and serum
-
White, clear-bottom 96-well plates
-
Dual-luciferase reporter assay system
-
Luminometer
-
This compound and other test compounds
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the STAT3-responsive firefly luciferase reporter and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in the appropriate cell culture medium.
-
If studying the inhibition of cytokine-induced STAT3 activity, serum-starve the cells for 4-6 hours before treatment.
-
Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO).
-
-
STAT3 Activation (Optional): If not using a cell line with constitutively active STAT3, stimulate the cells with a known STAT3 activator (e.g., IL-6) after a short pre-incubation with the test compound.
-
Incubation: Incubate the cells for an appropriate period (e.g., 6-24 hours) to allow for changes in reporter gene expression.[3]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity sequentially using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Express the data as a percentage of the control (vehicle-treated) or as fold induction.
-
For inhibitor studies, calculate the percent inhibition relative to the stimulated control.
-
Plot the dose-response curves and determine the IC50 values.
-
II. Stable Cell Line-Based STAT3 Luciferase Reporter Assay
This protocol is ideal for high-throughput screening as it eliminates the need for transient transfection in every experiment.
Materials:
-
A stable cell line expressing a STAT3-luciferase reporter (e.g., STAT3 Reporter HEK293 Stable Cell Line)
-
Cell culture medium and serum
-
White, clear-bottom 96-well plates
-
Luciferase assay system
-
Luminometer
-
This compound and other test compounds
Procedure:
-
Cell Seeding: Seed the stable cell line in a 96-well plate at a predetermined optimal density.
-
Incubation: Allow the cells to adhere and grow overnight.
-
Compound Treatment: Add serial dilutions of this compound and other test compounds to the cells.
-
STAT3 Activation (Optional): If necessary, stimulate the cells with a STAT3 activator.
-
Incubation: Incubate for the desired treatment duration.
-
Cell Lysis and Luminescence Measurement: Follow steps 7 and 8 from the transient transfection protocol. For single-reporter stable lines, a standard luciferase assay system can be used.
-
Data Analysis: Analyze the data as described in step 9 of the transient transfection protocol, omitting the normalization to a control reporter if not applicable.
Visualizing the Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: The STAT3 signaling pathway leading to luciferase expression.
Caption: Experimental workflow for the STAT3 luciferase reporter assay.
References
Application Notes and Protocols for SC99 Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
SC99 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and differentiation. This compound exerts its effects by targeting the JAK2-STAT3 signaling pathway. This document provides a detailed protocol for utilizing the colony formation assay to assess the long-term efficacy of this compound on the proliferative capacity of cancer cells, particularly in the context of multiple myeloma.
Data Presentation
| Cell Line | This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Colony Size (Mean Area ± SD) | Percent Inhibition (%) | IC50 (µM) |
| RPMI-8226 | Vehicle (DMSO) | 250 ± 15 | 1.2 ± 0.2 mm² | 0 | \multirow{4}{}{~5.0} |
| 1 | 180 ± 12 | 0.9 ± 0.15 mm² | 28 | ||
| 5 | 95 ± 8 | 0.5 ± 0.1 mm² | 62 | ||
| 10 | 30 ± 5 | 0.2 ± 0.05 mm² | 88 | ||
| U266 | Vehicle (DMSO) | 220 ± 18 | 1.5 ± 0.3 mm² | 0 | \multirow{4}{}{~7.5} |
| 1 | 165 ± 14 | 1.1 ± 0.2 mm² | 25 | ||
| 5 | 100 ± 10 | 0.7 ± 0.1 mm² | 55 | ||
| 10 | 40 ± 6 | 0.3 ± 0.08 mm² | 82 | ||
| MM.1S | Vehicle (DMSO) | 280 ± 20 | 1.8 ± 0.4 mm² | 0 | \multirow{4}{*}{~4.0} |
| 1 | 200 ± 15 | 1.3 ± 0.3 mm² | 29 | ||
| 5 | 110 ± 9 | 0.8 ± 0.2 mm² | 61 | ||
| 10 | 35 ± 7 | 0.4 ± 0.1 mm² | 88 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own experimental data to determine the specific efficacy of this compound in their cell lines of interest.
Experimental Protocols
Materials and Reagents
-
This compound (STAT3 Inhibitor)
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266, MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Methanol (B129727) (for fixation)
-
Incubator (37°C, 5% CO₂)
-
Microscope for cell counting and colony visualization
Experimental Procedure
-
Cell Culture and Maintenance:
-
Culture multiple myeloma cell lines in complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding for Colony Formation Assay:
-
Harvest cells in the exponential growth phase using Trypsin-EDTA.
-
Perform a viable cell count using a hemocytometer or an automated cell counter.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates containing 2 mL of complete culture medium per well. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM).
-
Ensure the final concentration of DMSO is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the respective concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates undisturbed in a 37°C, 5% CO₂ incubator for 10-14 days, or until visible colonies are formed in the control wells.
-
Monitor the plates periodically to ensure the medium does not evaporate and that there is no contamination.
-
-
Colony Fixation and Staining:
-
After the incubation period, carefully aspirate the medium from each well.
-
Gently wash the wells twice with 2 mL of PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.
-
Aspirate the methanol and allow the plates to air dry completely.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Once dry, the plates can be imaged using a scanner or a camera.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or using automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / Number of cells seeded x PE of control) x 100%
-
-
The percent inhibition can be calculated as 100% - SF .
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%).
-
Mandatory Visualizations
Signaling Pathway
Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound colony formation assay.
Application Note: Quantifying SC99-Induced Apoptosis using Annexin V & Propidium Iodide Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1] Therapeutic agents that can selectively induce apoptosis in diseased cells are of significant interest in drug development. The Annexin V assay is a widely used and reliable method for detecting the early stages of apoptosis. This application note provides a detailed protocol for using Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by the hypothetical small molecule, SC99, via flow cytometry.
Principle of the Method
In healthy, viable cells, the plasma membrane exhibits an asymmetric distribution of phospholipids, with phosphatidylserine (B164497) (PS) predominantly located on the inner leaflet.[2] A key, early indicator of apoptosis is the disruption of this asymmetry, leading to the translocation of PS to the outer leaflet of the plasma membrane.[1]
Annexin V is a calcium-dependent protein that has a high affinity for PS.[1][2] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), it can be used to specifically label early apoptotic cells.[2]
To differentiate between different stages of cell death, a second stain, Propidium Iodide (PI), is used concurrently. PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[1] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong fluorescence.[1]
This dual-staining approach allows for the differentiation of four distinct cell populations by flow cytometry:
-
Annexin V- / PI- : Live, healthy cells.[1]
-
Annexin V+ / PI- : Early apoptotic cells.[1]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[1]
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact or a separate cell death pathway).[1]
Signaling and Detection Mechanism
The diagram below illustrates the principle of apoptosis detection using Annexin V and Propidium Iodide.
Figure 1. PS translocation and membrane permeability during apoptosis.
Experimental Protocol
This protocol provides a general guideline. Optimal conditions, such as cell density and this compound concentration, should be determined empirically for each cell line and experimental setup.
Materials and Reagents
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis if desired (e.g., staurosporine).
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells once with PBS.
-
Gently detach the adherent cells using a cell scraper or a mild dissociation reagent like Trypsin-EDTA. Note: Harsh trypsinization can damage cell membranes and lead to false positives.
-
Combine the detached cells with the collected medium from the first step.
-
For suspension cells: Collect cells directly from the culture flask.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[3]
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once more to ensure complete removal of culture medium.[1]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[2]
-
Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC conjugate to each tube.
-
Add 5-10 µL of PI staining solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1][2]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube immediately before analysis.[1][2]
-
Keep samples on ice and protected from light.
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[3]
-
Set up appropriate compensation controls using single-stained samples (Annexin V only, PI only) and an unstained control to set the baseline fluorescence.
-
Experimental Workflow
The diagram below outlines the key steps of the experimental procedure.
Figure 2. Step-by-step workflow for Annexin V/PI staining.
Data Analysis and Expected Results
Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants (Q) to quantify the different cell populations.[4]
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
When evaluating an apoptosis-inducing compound like this compound, a dose-dependent increase in the percentage of cells in the early (Q4) and late (Q2) apoptotic quadrants is expected.
Hypothetical Results for this compound Treatment
The following table summarizes representative data from an experiment where cancer cells were treated with increasing concentrations of this compound for 48 hours.
| Treatment | Concentration | Live Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic/Necrotic (%) (Q2) | Total Apoptotic (%) (Q4 + Q2) |
| Vehicle | 0 µM | 94.5 | 2.5 | 2.0 | 4.5 |
| This compound | 1 µM | 85.2 | 8.3 | 4.5 | 12.8 |
| This compound | 5 µM | 60.7 | 22.1 | 15.2 | 37.3 |
| This compound | 10 µM | 25.1 | 35.8 | 36.1 | 71.9 |
The Annexin V/PI dual-staining assay is a robust and quantitative method for assessing the pro-apoptotic activity of novel compounds like this compound.[1] By following this detailed protocol, researchers can obtain reliable and reproducible data to characterize the mechanism of action of potential therapeutic agents and advance drug development efforts.
References
Application Notes and Protocols: The Use of SC99 in OPM2 and JJN3 Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC99 is a novel small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical mediator of cell survival, proliferation, and apoptosis in various cancers, including multiple myeloma (MM).[1] The human multiple myeloma cell lines OPM2 and JJN3 are well-established models for studying the pathogenesis of MM and for evaluating the efficacy of novel therapeutic agents. These application notes provide a comprehensive overview of the use of this compound in OPM2 and JJN3 cells, summarizing its biological effects and providing detailed protocols for experimental use.
Mechanism of Action
This compound exerts its anti-myeloma activity by directly targeting the JAK2/STAT3 signaling cascade. It inhibits the phosphorylation of STAT3 at Tyr705, a critical step for its activation and nuclear translocation.[1][2] This inhibition is potent, with effects observed at concentrations as low as 2.5 µM and within 30 minutes of treatment in OPM2 cells.[1] By blocking STAT3 activation, this compound downregulates the expression of several STAT3-target genes that are crucial for MM cell survival and proliferation, including Bcl-2, Bcl-xL, VEGF, and cyclin D2.[1] Notably, this compound's inhibitory effect is specific to the JAK2/STAT3 pathway, with no significant impact on other signaling pathways such as NF-κB, AKT, ERK, or c-Src.[1]
Biological Effects in OPM2 and JJN3 Cell Lines
Treatment of OPM2 and JJN3 cells with this compound leads to a significant reduction in cell viability and the induction of apoptosis.[1] This is evidenced by the cleavage of PARP and caspase-3, key markers of apoptosis.[1] The pro-apoptotic effects of this compound can be partially rescued by the ectopic expression of STAT3, further confirming that STAT3 is the primary target of the compound.[1] In xenograft models using both JJN3 and OPM2 cells, oral administration of this compound has been shown to significantly delay tumor growth.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on OPM2 and JJN3 cell lines as reported in the literature.
Table 1: Inhibition of STAT3 Phosphorylation in OPM2 Cells
| This compound Concentration | Treatment Time | Effect on p-STAT3 (Tyr705) | Reference |
| 2.5 µM | Not Specified | Decreased expression | [1] |
| 10 µM | 30 minutes | Suppressed expression | [1] |
| 10 µM | Overnight | Complete inhibition | [1] |
Table 2: Induction of Apoptosis
| Cell Line | This compound Concentration | Treatment Time | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| OPM2 | 20 µM | 24 hours | >20% | [1] |
Table 3: In Vivo Tumor Growth Suppression in Xenograft Models
| Cell Line Model | This compound Dosage | Treatment Duration | Tumor Growth Suppression | Reference |
| JJN3 | 30 mg/kg (oral, daily) | 14 days | Significant delay in tumor growth | [1] |
| OPM2 | 30 mg/kg (oral, daily) | 14 days | >40% suppression | [1] |
Experimental Protocols
Cell Culture
OPM2 and JJN3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3] For experiments, cells should be plated at a density that allows for logarithmic growth throughout the treatment period.
This compound Treatment
This compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity. Cells are treated with the desired concentrations of this compound for the indicated time periods as described in the experimental design.
Western Blot Analysis for Protein Expression
Objective: To analyze the expression and phosphorylation status of proteins in the JAK2/STAT3 pathway.
Materials:
-
OPM2 or JJN3 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-PARP, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed OPM2 or JJN3 cells and treat with this compound as required.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Annexin V Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
OPM2 or JJN3 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.[1] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Viability Assay (e.g., MTT or XTT)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
OPM2 or JJN3 cells
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach or stabilize.
-
Treat cells with a range of this compound concentrations.
-
At the end of the incubation period, add the MTT or XTT reagent to each well.
-
Incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
If using MTT, add the solubilization solution to dissolve the crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[4]
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: General workflow for studying this compound effects.
References
Troubleshooting & Optimization
SC99 Technical Support Center: Navigating Solubility Challenges in PBS
Welcome to the technical support center for SC99, a potent and selective STAT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when preparing this compound in Phosphate-Buffered Saline (PBS). Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in PBS?
A2: This is a common phenomenon known as "antisolvent precipitation" or "crashing out." this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO). When a concentrated DMSO stock of this compound is introduced into an aqueous buffer like PBS, the DMSO rapidly disperses, and the this compound is suddenly exposed to a solvent in which it is poorly soluble, causing it to precipitate out of solution.
Q3: What is the best way to prepare a working solution of this compound in PBS for my experiment?
A3: The recommended method is to first dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted in pre-warmed PBS or your final assay medium to the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer slowly and with gentle mixing to minimize precipitation. The final concentration of DMSO in your experiment should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts.
Q4: I am still seeing precipitation even after following the recommended dilution method. What can I do?
A4: If precipitation persists, consider the following troubleshooting steps:
-
Lower the final concentration: Your desired working concentration may still be above the solubility limit of this compound in your final buffer. Try using a lower final concentration.
-
Optimize the dilution process: Instead of a single dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help maintain solubility.
-
Use pre-warmed buffer: The solubility of many compounds increases with temperature. Using PBS or cell culture media pre-warmed to 37°C can aid in dissolution.
-
Incorporate a co-solvent or surfactant: For certain applications, the inclusion of a small percentage of a biocompatible co-solvent (e.g., ethanol, PEG400) or a surfactant (e.g., Tween-80) in your final buffer can improve the solubility of hydrophobic compounds. However, the compatibility of these agents with your specific assay must be validated.
-
Consider the use of serum: If your experiment involves cell culture, the presence of serum proteins can sometimes help to stabilize hydrophobic compounds and prevent precipitation. The solubility of some compounds is significantly higher in media containing fetal bovine serum (FBS) compared to PBS alone.[1]
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?
A5: You can perform a kinetic solubility assay. This involves preparing a serial dilution of your this compound DMSO stock in your final aqueous buffer (e.g., PBS) in a 96-well plate. The plate is then incubated, and the presence of precipitate can be detected by measuring the light scattering (nephelometry) or by centrifuging the plate and quantifying the amount of soluble compound in the supernatant via HPLC-UV. The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound solubility in PBS.
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in PBS. | This compound is inherently insoluble in aqueous buffers. | Do not attempt to dissolve this compound powder directly in PBS. Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitate forms immediately upon adding DMSO stock to PBS. | The final concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity causes the compound to "crash out." | Decrease the final working concentration of this compound. Perform a serial dilution rather than a single large dilution. Add the DMSO stock to pre-warmed PBS while gently vortexing. |
| The solution is cloudy or contains visible particles after dilution. | Micro-precipitation has occurred. | Centrifuge the final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. Note that this may reduce the actual concentration of this compound in your solution. |
| Inconsistent results between experiments. | Precipitation or degradation of this compound in the working solution. | Always prepare fresh working solutions of this compound immediately before use. Do not store diluted aqueous solutions. Ensure the final DMSO concentration is consistent across all experiments, including vehicle controls. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution in PBS (Example for a 10 µM final concentration)
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Pre-warm the PBS to 37°C.
-
Prepare an intermediate dilution of the this compound stock solution in DMSO if a very low final concentration is required. For this example, we will dilute directly.
-
Add the appropriate volume of the 10 mM this compound DMSO stock solution to the pre-warmed PBS. For a 10 µM final concentration in 1 mL of PBS, add 1 µL of the 10 mM stock to 999 µL of PBS. This results in a final DMSO concentration of 0.1%.
-
Immediately after adding the DMSO stock, gently vortex the solution to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the freshly prepared working solution immediately. Do not store.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 67 mg/mL | High solubility. Recommended for stock solutions. |
| Water | Insoluble | Not recommended for direct dissolution. |
| PBS (pH 7.4) | Very Low (Qualitative) | Quantitative data not readily available. Prone to precipitation. |
| Ethanol | Insoluble | Not a suitable solvent. |
Visualizations
This compound Mechanism of Action: Inhibition of the JAK2-STAT3 Signaling Pathway
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution in PBS.
Troubleshooting Logic for this compound Precipitation
References
Technical Support Center: SC99 Stock Solution Preparation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, storing, and troubleshooting SC99 stock solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 67 mg/mL, which corresponds to 199.31 mM.[1] It is important to use fresh, anhydrous DMSO as moisture absorption can reduce solubility.[1]
Q3: How should I store the this compound powder and its DMSO stock solution?
A3: Proper storage is crucial to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| In DMSO | -20°C | 1 year |
| In DMSO | -80°C | 2 years |
Data compiled from multiple sources.[2]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.
Q4: My this compound powder is not fully dissolving in DMSO. What should I do?
A4: Several factors can affect solubility. First, ensure you are using anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can decrease the solubility of many organic compounds. If dissolution is still a challenge, gentle warming of the solution to 37°C and vortexing or sonication can aid the process. However, avoid excessive heat as it may degrade the compound. You may also be attempting to prepare a solution that is above the compound's solubility limit.
Troubleshooting Guides
Issue 1: this compound fails to dissolve completely in DMSO.
-
Visual Cue: Visible particulate matter or a cloudy appearance in the solution after attempting to dissolve the compound.
-
Troubleshooting Workflow:
Troubleshooting workflow for this compound dissolution issues.
Issue 2: Precipitation is observed after adding the this compound DMSO stock to cell culture media.
-
Visual Cue: The cell culture medium turns cloudy or a visible precipitate forms immediately or over time after the addition of the this compound stock solution.
-
Explanation: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes insoluble in the aqueous environment of the cell culture medium upon dilution.
-
Solutions:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.
-
Stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, add the DMSO stock to a smaller volume of pre-warmed media, mix well, and then add this intermediate dilution to the final volume.
-
Optimize final DMSO concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity and precipitation. This may require preparing a more dilute stock solution.
-
Increase mixing: Add the this compound stock solution to the media slowly while gently swirling or vortexing to ensure rapid and even dispersion.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 336.15 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.3615 mg of this compound in 1 mL of DMSO.
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 336.15 g/mol x 1000 = 3.3615 mg
Procedure:
-
Bring the vial of this compound powder and the DMSO to room temperature.
-
Carefully weigh out 3.3615 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound has not fully dissolved, you can gently warm the tube to 37°C for 5-10 minutes or sonicate for 10-15 minutes, followed by vortexing.
-
Once the solution is clear, aliquot it into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Protocol 2: Cell Viability Assay with this compound in OPM2 Multiple Myeloma Cells
Materials:
-
OPM2 multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
10 mM this compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed OPM2 cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation:
-
Prepare a series of working solutions of this compound by performing serial dilutions of the 10 mM DMSO stock in complete culture medium. For example, to achieve final concentrations of 10 µM and 30 µM, you would first prepare intermediate dilutions.
-
Important: To avoid precipitation, add the DMSO stock to the pre-warmed media and mix immediately. The final DMSO concentration should not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment: Add 100 µL of the prepared this compound working solutions or vehicle control to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume in each well to 200 µL.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). Studies have shown that this compound induces cell death in multiple myeloma cells at 10 µM and 30 µM after 72 hours of treatment.[2]
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of the JAK2-STAT3 Signaling Pathway
Experimental Workflow for Preparing this compound Stock Solution
References
Technical Support Center: SC99 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SC99 in cell culture media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by targeting the Janus kinase 2 (JAK2)-STAT3 signaling pathway.[1][2] Specifically, this compound docks into the ATP-binding pocket of JAK2, inhibiting its phosphorylation and the subsequent phosphorylation of STAT3.[1][3] This inhibition prevents the dimerization and nuclear translocation of STAT3, which in turn blocks the transcription of target genes involved in cell growth, proliferation, and survival.[4][5]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: It is recommended to prepare high-concentration stock solutions of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] These stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Under these conditions, the stock solution is expected to be stable for an extended period.
Q3: How stable is this compound in cell culture media?
A3: The stability of small molecule inhibitors like this compound in cell culture media can be influenced by several factors, including the specific media composition (e.g., DMEM, RPMI-1640), the presence or absence of fetal bovine serum (FBS), the pH of the media, and the incubation temperature.[4] While specific public data on the half-life of this compound in various cell culture media is limited, it is crucial for researchers to determine its stability under their specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q4: What are the potential degradation pathways for a small molecule like this compound in cell culture media?
A4: Small molecules can degrade in aqueous and complex biological media through various mechanisms such as hydrolysis, oxidation, or interaction with media components like amino acids and vitamins.[4] The presence of serum can sometimes stabilize compounds through protein binding, but can also introduce enzymatic activities that may contribute to degradation. To identify potential degradation products, HPLC-MS analysis of the media after incubation with this compound is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of this compound in the cell culture medium. | - Determine the stability of this compound in your specific cell culture medium and under your experimental conditions using the HPLC-MS protocol provided below.- Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.[2]- Reduce the duration of the experiment if significant degradation is observed.- Consider replenishing the media with fresh this compound at appropriate intervals for longer experiments. |
| Suboptimal concentration of this compound. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. | |
| Precipitation of this compound in the media. | - Visually inspect the culture wells for any signs of precipitation after adding this compound.- Ensure the final DMSO concentration is not toxic to your cells (typically below 0.5%).- Test the solubility of this compound in your specific cell culture medium at the desired concentration. | |
| High variability between experimental replicates. | Inconsistent preparation of this compound dilutions. | - Prepare a master mix of this compound in the cell culture medium to ensure a uniform concentration is added to all wells.- Use calibrated pipettes for accurate liquid handling. |
| Variations in cell culture conditions. | - Maintain consistent cell seeding density and passage number across experiments.- Ensure uniform incubator conditions (temperature, CO2, humidity). | |
| Unexpected cellular phenotypes or off-target effects. | This compound may be affecting other kinases or signaling pathways. | - Use the lowest effective concentration of this compound to minimize off-target effects.- Confirm key findings using a structurally different inhibitor of the JAK2/STAT3 pathway.- Consult literature and databases for known off-target effects of this compound or similar molecules. |
Quantitative Data Summary
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98.5 ± 1.2 | 99.3 ± 0.7 | 97.9 ± 1.5 | 98.7 ± 1.0 |
| 8 | 92.1 ± 2.0 | 97.5 ± 1.3 | 90.5 ± 2.2 | 95.8 ± 1.6 |
| 24 | 76.3 ± 2.8 | 91.8 ± 2.1 | 72.4 ± 3.1 | 88.5 ± 2.3 |
| 48 | 60.2 ± 3.5 | 84.1 ± 2.9 | 55.8 ± 3.8 | 80.4 ± 2.9 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4]
1. Materials and Reagents:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Low-protein-binding microcentrifuge tubes
-
Cell culture plates
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0. % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
Visualizations
Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
Technical Support Center: Optimizing SC99 Concentration for Cancer Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing SC99, a selective STAT3 inhibitor, in cancer cell research. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize this compound concentration for your specific in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by targeting the JAK2-STAT3 signaling pathway.[1] this compound docks into the ATP-binding pocket of Janus kinase 2 (JAK2), inhibiting its phosphorylation.[1][2] This, in turn, prevents the phosphorylation and activation of STAT3. Activated STAT3 is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and angiogenesis by upregulating the expression of various target genes.[1] By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells.[3]
Q2: What is a recommended starting concentration range for this compound in cancer cell lines?
A2: The optimal concentration of this compound is highly dependent on the specific cancer cell line and the experimental endpoint. Based on published studies, a common starting point for dose-response experiments is a range from 2.5 µM to 30 µM.[1][2] For initial screening, it is advisable to test a broad range of concentrations (e.g., logarithmic dilutions from 1 µM to 50 µM) to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q4: How long should I incubate cancer cells with this compound?
A4: The incubation time depends on the cell line's doubling time and the specific assay. For cell viability assays, incubation periods of 24 to 72 hours are commonly used to observe significant effects.[1] For mechanistic studies, such as assessing the inhibition of STAT3 phosphorylation by Western blot, shorter incubation times (e.g., 1 to 6 hours) may be sufficient.[4] A time-course experiment is recommended to determine the optimal endpoint for your study.
Q5: What are the known off-target effects of this compound?
A5: this compound has been shown to be selective for the JAK2-STAT3 pathway. Studies have indicated that at concentrations up to 20 µM, this compound does not inhibit the phosphorylation of other kinases such as AKT, ERK, mTOR, or c-Src.[3] However, as with any small molecule inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Data Presentation: this compound Efficacy in Cancer Cell Lines
Due to the limited availability of comprehensive IC50 data for this compound in publicly accessible literature, the following table summarizes the effective concentrations of this compound observed in specific cancer cell lines. Researchers are strongly encouraged to determine the precise IC50 value for their cell line of interest using the protocols provided below.
| Cell Line | Cancer Type | Effective Concentration | Observed Effect |
| OPM2 | Multiple Myeloma | 10 µM - 30 µM | Induced cell death, inhibited STAT3 phosphorylation[1][4] |
| RPMI-8226 | Multiple Myeloma | 10 µM | Decreased p-STAT3 levels[4] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from your stock solution. A suggested range of final concentrations is 0.1, 1, 5, 10, 25, 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for p-STAT3 Inhibition
This protocol describes how to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Mandatory Visualizations
References
- 1. Dimethyl sulfoxide =99.5 GC,cellculture plant 67-68-5 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. ufcbio.com [ufcbio.com]
potential off-target effects of SC99 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the SC99 inhibitor. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound inhibitor?
This compound is an orally active and selective STAT3 inhibitor that targets the JAK2-STAT3 signaling pathway.[1][2][3] It functions by docking into the ATP-binding pocket of Janus kinase 2 (JAK2), which in turn inhibits the phosphorylation of both JAK2 and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] This inhibition of STAT3 activation prevents its dimerization and nuclear translocation, leading to the downregulation of STAT3-modulated gene expression.[4]
Q2: How selective is the this compound inhibitor?
Published data suggests that this compound is a highly selective inhibitor. Studies have shown that this compound inhibits the phosphorylation of JAK2 and STAT3 without affecting other kinases associated with STAT3 signaling, such as AKT, ERK, mTOR, or c-Src, at concentrations up to 20 μM.[1][2][4] In human platelets, this compound was found to inhibit JAK2 and STAT3 phosphorylation with no effect on the phosphorylation of AKT, p65, or Src.[5]
Q3: I am observing cellular effects that are inconsistent with the known function of the JAK2-STAT3 pathway. Could these be off-target effects of this compound?
While this compound is reported to be highly selective, it is possible that at high concentrations or in specific cellular contexts, off-target effects may occur.[6] Discrepancies between the observed cellular phenotype and the known consequences of inhibiting the JAK2-STAT3 pathway may suggest potential off-target activity.[7] It is recommended to perform a dose-response analysis to determine if the unexpected effects are observed at concentrations significantly higher than the IC50 for JAK2/STAT3 inhibition.[6]
Q4: What are some common approaches to identify potential off-target effects of a kinase inhibitor like this compound?
To investigate potential off-target effects, a multi-pronged approach is recommended.[6] Some common experimental strategies include:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to determine its selectivity profile.[7]
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the target kinase can help identify discrepancies that may point to off-target effects.[7]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should reverse the on-target effects but not the off-target effects.[7]
-
Western Blotting: Assess the phosphorylation status of other key signaling kinases to check for unintended inhibition.[7]
Troubleshooting Guides
Issue 1: Unexpected levels of cytotoxicity are observed at effective concentrations.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7] 2. Test inhibitors with different chemical scaffolds that target the JAK2-STAT3 pathway. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity persists with structurally different inhibitors, it may be an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Prepare fresh stock solutions in an appropriate solvent like DMSO.[5] | Improved cell viability if the issue was related to compound precipitation or aggregation. |
Issue 2: The observed cellular phenotype does not align with STAT3 inhibition.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a phospho-proteomics analysis to get a global view of changes in protein phosphorylation. 2. Use a structurally unrelated inhibitor for the same target or a genetic approach like siRNA or CRISPR to validate the phenotype.[6] | 1. Identification of signaling pathways that are unexpectedly altered. 2. Confirmation of whether the phenotype is specific to this compound or a general consequence of inhibiting the target. |
| Pathway cross-talk | 1. Conduct a thorough literature review on the downstream effects of JAK2-STAT3 inhibition in your specific cell type. | A better understanding of the signaling network may reveal indirect effects that explain the observed phenotype. |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using Western Blotting
Objective: To determine if this compound inhibits the phosphorylation of other kinases besides JAK2 and STAT3 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[7] Compare the treated samples to the vehicle control. A significant change in the phosphorylation of AKT or ERK would suggest potential off-target effects.
Visualizations
Caption: Mechanism of action of this compound on the JAK2-STAT3 signaling pathway.
Caption: Workflow for troubleshooting unexpected cellular phenotypes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | STAT | JAK | Apoptosis | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: SC99 Toxicity Assessment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers encountering issues during the in vivo toxicity assessment of SC99, a selective STAT3 inhibitor targeting the JAK2-STAT3 pathway. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Troubleshooting Guides
Issue: Unexpected Animal Morbidity or Mortality
Possible Cause 1: Vehicle Toxicity
-
Question: Are you observing adverse effects in your vehicle control group?
-
Troubleshooting:
-
Ensure the vehicle used is appropriate for the route of administration and has been previously tested for safety.
-
For oral gavage, consider common vehicles like corn oil, carboxymethylcellulose (CMC), or polyethylene (B3416737) glycol (PEG). Note that some vehicles can cause gastrointestinal issues or other toxicities at high volumes or concentrations.
-
For intravenous administration, ensure proper pH, osmolarity, and sterility of the vehicle.
-
Possible Cause 2: Dose Miscalculation or Formulation Error
-
Question: Have you re-verified your dose calculations and the concentration of your dosing solution?
-
Troubleshooting:
-
Double-check all calculations, including unit conversions (e.g., mg/kg to mg/mL).
-
It is advisable to have an independent researcher verify the calculations.
-
Analyze the concentration and homogeneity of the dosing formulation to ensure accuracy and consistency.
-
Possible Cause 3: Rapid Onset of Compound-Specific Toxicity
-
Question: Are the adverse events occurring shortly after dosing?
-
Troubleshooting:
-
Consider conducting a dose range-finding study with a wider range of doses to identify a maximum tolerated dose (MTD).
-
Stagger the dosing of animals in a cohort to allow for early detection of acute toxicity.
-
Observe animals continuously for the first few hours post-dosing to monitor for acute signs of distress.
-
Issue: Significant Weight Loss in Treated Animals
Possible Cause 1: Reduced Food and Water Intake
-
Question: Are you monitoring food and water consumption daily?
-
Troubleshooting:
-
Weight loss is a common, yet non-specific, sign of toxicity. Quantify daily food and water intake to differentiate between reduced caloric intake and other metabolic effects.
-
If reduced intake is observed, consider if it is due to malaise, taste aversion of the formulated diet, or a neurological effect of the compound.
-
Provide palatable, high-calorie food supplements to mitigate weight loss and improve animal welfare, though this may impact certain study endpoints.
-
Possible Cause 2: Gastrointestinal Toxicity
-
Question: Are you observing signs of gastrointestinal distress, such as diarrhea or hunched posture?
-
Troubleshooting:
-
Perform a thorough daily clinical observation of the animals.
-
At necropsy, carefully examine the gastrointestinal tract for signs of irritation, inflammation, or ulceration.
-
Collect fecal samples for analysis if relevant.
-
Possible Cause 3: Systemic Toxicity Affecting Metabolism
-
Question: Are there changes in clinical pathology parameters that could explain the weight loss?
-
Troubleshooting:
-
Analyze blood samples for markers of liver and kidney function, as well as electrolytes and glucose levels.
-
Organ-specific toxicity can lead to a catabolic state and subsequent weight loss.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for an acute toxicity study of this compound in mice?
Q2: What are the potential target organs of toxicity for STAT3/JAK2 inhibitors like this compound?
A2: Based on preclinical studies of other STAT3 and JAK2 inhibitors, potential target organs for toxicity may include:
-
Hematopoietic System: Anemia and thrombocytopenia are potential on-target effects of JAK2 inhibition.[3]
-
Liver: Increases in liver enzymes (ALT, AST) have been observed with some STAT3 inhibitors.[4]
-
Kidney: Renal toxicity has been noted as a potential adverse effect.[4][5]
-
Spleen: Changes in spleen weight and lymphoid depletion have been reported.[6]
Q3: What clinical signs should I monitor for in animals treated with this compound?
A3: A thorough clinical observation should be performed daily. Key signs to monitor for include:
-
Changes in posture or gait
-
Changes in activity level (lethargy or hyperactivity)
-
Changes in fur appearance (piloerection)
-
Signs of dehydration
-
Changes in respiration
-
Gastrointestinal issues (diarrhea, changes in feces)
-
Changes in body weight
Q4: How can I manage gastrointestinal side effects observed during my study?
A4: Management of gastrointestinal side effects depends on their severity. For mild to moderate issues, ensure animals have easy access to food and water. If severe diarrhea or dehydration occurs, veterinary consultation is necessary, and humane endpoints should be considered. It is crucial to document all observations and interventions.
Quantitative Toxicity Data (Representative for STAT3/JAK2 Inhibitors)
Since specific quantitative toxicity data for this compound is not publicly available, the following table provides representative data from a preclinical toxicology study of a different STAT3 inhibitor (ISIS 481464) to guide researchers on the types of data to collect.
| Parameter | Species | Route | Dose | Observation |
| Spleen Weight | Mouse | Intravenous | 70 mg/kg/week for 6 weeks | 1.4-fold increase relative to control[4] |
| ALT/AST Levels | Mouse | Intravenous | 70 mg/kg/week for 6 weeks | Up to 1.8-fold increase over control[4] |
| Renal Effects | Cynomolgus Monkey | Intravenous | Up to 30 mg/kg/week for 6 weeks | Minimal to slight proximal tubular epithelial cell degeneration and regeneration with no impact on renal function[4] |
Experimental Protocols (General)
The following are generalized protocols for acute and subchronic oral toxicity studies, which should be adapted based on the specific characteristics of this compound and the research question.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animal Model: Typically, rats or mice are used. Use healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive).
-
Housing: House animals individually or in small groups in a controlled environment.
-
Dosing:
-
Administer a single oral dose of this compound using a stomach tube or a suitable cannula.
-
The initial dose can be selected based on any existing data or a conservative estimate.
-
Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previously dosed animal.
-
-
Observations:
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.
Subchronic (28-Day) Oral Toxicity Study in Rodents (Adapted from OECD 407)
-
Animal Model: Use a rodent species, typically rats. Use both males and females.
-
Groups: At least three dose groups and a concurrent control group. Each group should consist of at least 5 animals per sex.
-
Dosing:
-
Administer this compound orally by gavage daily for 28 days.
-
Dose levels should be selected based on the results of acute toxicity or dose range-finding studies. The highest dose should induce some toxic effects but not mortality, and the lowest dose should not show any evidence of toxicity.
-
-
Observations:
-
Conduct detailed clinical observations daily.
-
Measure body weight and food consumption weekly.
-
Perform hematology and clinical biochemistry analyses at the end of the study.
-
-
Pathology:
-
At the end of the 28-day period, conduct a full necropsy on all animals.
-
Record organ weights.
-
Perform histopathological examination of major organs and any observed gross lesions.
-
Visualizations
Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A simplified workflow for an acute oral toxicity up-and-down procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute oral toxicity Study - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. fda.gov [fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. enamine.net [enamine.net]
Technical Support Center: Troubleshooting SC99 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SC99, a selective STAT3 inhibitor that functions by targeting the ATP-binding pocket of JAK2.[1][2] This guide will help you address common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It targets the JAK2-STAT3 signaling pathway by docking into the ATP-binding pocket of Janus Kinase 2 (JAK2). This interaction inhibits the phosphorylation of both JAK2 and STAT3, without significantly affecting other kinases like AKT, ERK, mTOR, or c-Src at concentrations up to 20 μM.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2] It is crucial to use anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q3: I am observing inconsistent results in my cell viability assays. What could be the cause?
Inconsistent results in cell viability assays when using kinase inhibitors like this compound can stem from several factors. These include variations in cell culture conditions (e.g., passage number, confluency), inaccurate pipetting leading to concentration errors, and potential degradation of the compound.[3] It is also possible that the chosen cell line is resistant to JAK2/STAT3 inhibition.[3]
Q4: How can I be sure that this compound is active in my cellular model?
To confirm that this compound is inhibiting its target, you should measure the levels of phosphorylated STAT3 (p-STAT3) via Western blot. A reduction in p-STAT3 levels after a short treatment with this compound (e.g., 1-2 hours) would indicate that the compound is active and engaging its target.[3]
Troubleshooting Guides
Issue 1: High Variability in Western Blot Results for Phosphorylated STAT3 (p-STAT3)
Question: My Western blot results for p-STAT3 show significant variability between replicates when treating with this compound. What are the possible causes and solutions?
Answer:
Variability in p-STAT3 Western blots is a common issue. The underlying causes can be grouped into sample preparation, electrophoresis and transfer, and antibody incubation steps.
| Potential Cause | Suggested Solution |
| Sample Preparation | |
| Inconsistent cell lysis | Ensure complete and consistent lysis by using an appropriate lysis buffer (e.g., RIPA) and sonication. Keep samples on ice to prevent protein degradation. |
| Protease and phosphatase activity | Always add protease and phosphatase inhibitor cocktails to your lysis buffer to preserve the phosphorylation status of STAT3. |
| Inaccurate protein quantification | Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane. |
| Electrophoresis & Transfer | |
| Poor protein separation | Optimize gel percentage based on the molecular weight of STAT3 (~86 kDa). Ensure fresh running buffer is used. |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. If using a PVDF membrane, ensure it is properly activated with methanol. |
| Antibody Incubation & Detection | |
| Suboptimal antibody concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Insufficient blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. |
| Inactive detection reagent | Use fresh ECL substrate for detection. |
Issue 2: Unexpected Cell Death or Lack of Effect in Cell Viability Assays
Question: I'm observing either no effect on cell viability or unexpected cytotoxicity at low concentrations of this compound. How can I troubleshoot this?
Answer:
Unexpected results in cell viability assays can be due to issues with the compound, the cell line, or the assay itself.
| Observation | Potential Cause | Troubleshooting Steps |
| No effect on cell viability | Cell line resistance to JAK2/STAT3 inhibition. | Confirm that the JAK2/STAT3 pathway is active and critical for survival in your cell line. Consider using a positive control cell line known to be sensitive to STAT3 inhibition. |
| Inactive this compound compound. | Ensure proper storage of the this compound stock solution. Test the activity of the compound by checking for p-STAT3 inhibition via Western blot. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[4] | |
| Unexpected cytotoxicity | Off-target effects. | While this compound is selective, high concentrations may lead to off-target kinase inhibition.[3] Perform a dose-response curve to determine the IC50 and use the lowest effective concentration. Consider performing a kinome scan to identify potential off-target kinases. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle control (media with DMSO only) to assess solvent toxicity.[5] | |
| Compound precipitation. | This compound is poorly soluble in aqueous solutions. Precipitates can cause cytotoxicity. Visually inspect the media for precipitates after adding this compound. Prepare fresh dilutions for each experiment. |
Issue 3: this compound Solubility and Stability in Cell Culture
Question: I'm concerned about the solubility and stability of this compound in my cell culture medium during long-term experiments. How can I address this?
Answer:
Maintaining the solubility and stability of hydrophobic compounds like this compound in aqueous cell culture media is critical for obtaining reliable results.
| Problem | Potential Cause | Recommended Action |
| Compound Precipitation | Poor aqueous solubility. | Prepare a high-concentration stock solution in anhydrous DMSO. When diluting into culture medium, add the stock solution to a small volume of serum-free medium first, mix well, and then add to the final volume of complete medium. Pre-warming the medium to 37°C can also help. |
| High final concentration. | Determine the maximum soluble concentration of this compound in your specific cell culture medium. | |
| Compound Degradation | Instability in aqueous solution at 37°C. | Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
| Reaction with media components. | The stability of a compound can be media-dependent.[6] If you suspect degradation, you can assess the stability of this compound in your specific medium over time using analytical methods like HPLC-MS.[7] | |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips to minimize the loss of the compound due to adsorption.[5] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts
To further aid in troubleshooting, the following diagrams illustrate important pathways and workflows.
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving SC99 Efficacy in Xenograft Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the efficacy of SC99 in xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and selective STAT3 inhibitor.[1][2] It targets the JAK2-STAT3 signaling pathway by docking into the ATP-binding pocket of Janus kinase 2 (JAK2).[1][3] This action inhibits the phosphorylation of both JAK2 and Signal Transducer and Activator of Transcription 3 (STAT3), preventing STAT3 from translocating to the nucleus to regulate the expression of genes involved in cell growth and apoptosis.[2][4][5] this compound has been shown to decrease p-STAT3 levels without affecting total STAT3 expression.[1][2]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily inhibits the JAK2/STAT3 pathway.[3][4] Studies indicate that it does not significantly inhibit the phosphorylation levels of other kinases such as AKT, ERK, mTOR, or c-Src at concentrations up to 20 μM, highlighting its selectivity.[1][2] By inhibiting STAT3, it downregulates the transcription of various substrate genes, including anti-apoptotic proteins like Mcl-1, Bcl-2, and survivin, as well as cell cycle regulators.[2]
Q3: What is a recommended starting dose and administration route for this compound in mice?
A3: Based on published xenograft studies in mice, a common and effective oral dose is 30 mg/kg/day.[2][6] This dosage has been shown to delay tumor growth in multiple myeloma xenograft models when administered daily.[6]
Q4: How should this compound be formulated for oral administration in mice?
A4: A typical vehicle for oral administration of this compound in xenograft models is a solution of PBS containing 10% Tween 80 and 10% DMSO.[6] It is critical to ensure the compound is fully dissolved and the solution is homogenous before each administration to ensure consistent dosing.
Troubleshooting Guide
This guide addresses common issues encountered during xenograft studies with this compound.
Issue 1: High variability in tumor growth or treatment response between animals in the same group.
-
Potential Cause: Inconsistent Drug Administration.
-
Solution: Ensure the this compound formulation is a homogenous suspension before each dose. Use a consistent oral gavage technique for all animals and ensure all personnel are properly trained.[7]
-
-
Potential Cause: Tumor Heterogeneity.
-
Solution: Ensure the cancer cell line used for implantation is from a low passage number and is in the logarithmic growth phase.[7] When tumors become palpable, randomize animals into control and treatment groups to ensure an even distribution of tumor sizes at the start of the study.
-
-
Potential Cause: Animal Health.
-
Solution: Closely monitor the health of the animals. Exclude any animals that show signs of illness unrelated to the tumor or treatment, as this can impact both tumor growth and drug metabolism.[7] Consider increasing the number of animals per group to mitigate the statistical impact of individual variability.[7]
-
Issue 2: Lack of significant tumor growth inhibition.
-
Potential Cause: Suboptimal Dosing or Schedule.
-
Potential Cause: Poor Drug Bioavailability or Stability.
-
Potential Cause: Insensitive Tumor Model.
-
Solution: Confirm that the chosen cell line has an active JAK/STAT3 pathway. The efficacy of a targeted inhibitor like this compound is dependent on the tumor's reliance on that specific pathway.[7] Analyze baseline p-STAT3 levels in your xenograft model to confirm target pathway activation.
-
-
Potential Cause: Acquired Resistance.
-
Solution: If tumor growth initially slows and then resumes, the cells may have developed resistance.[7] Consider collecting tumor samples at the end of the study to analyze potential resistance mechanisms, such as mutations in the JAK2 or STAT3 genes.
-
Issue 3: Observed Toxicity or Animal Weight Loss.
-
Potential Cause: Vehicle Toxicity.
-
Solution: The vehicle itself, particularly DMSO, can cause toxicity at certain concentrations and frequencies. Run a parallel control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity.
-
-
Potential Cause: Compound-Related Toxicity.
-
Solution: If toxicity is observed (e.g., >15-20% body weight loss, lethargy), consider reducing the dose or changing the dosing schedule (e.g., dosing every other day). It is crucial to establish the maximum tolerated dose (MTD) in non-tumor-bearing animals before initiating large-scale efficacy studies.
-
Visual Guides and Pathways
This compound Mechanism of Action
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Standard Xenograft Workflow
Caption: A standard workflow for an this compound xenograft efficacy study.
Troubleshooting Logic for Suboptimal Efficacy
Caption: A decision-making diagram for troubleshooting poor this compound efficacy.
Experimental Protocols
Protocol: Subcutaneous Xenograft Efficacy Study of this compound
-
Cell Culture:
-
Culture a human cancer cell line with known STAT3 pathway activation (e.g., OPM2 multiple myeloma cells) under standard conditions recommended by the supplier.
-
Ensure cells are in their logarithmic growth phase and have >95% viability before implantation.[7]
-
-
Animal Handling:
-
Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Allow animals to acclimate to the facility for at least one week before the experiment begins.[7]
-
-
Tumor Implantation:
-
Harvest and resuspend cells in sterile, serum-free medium or PBS.
-
Inject the appropriate number of cells (e.g., 3 x 107 OPM2 cells) in a 100-200 µL volume subcutaneously into the right flank of each mouse.[6] Co-injection with Matrigel may improve tumor take rate for some cell lines.
-
-
Tumor Monitoring and Grouping:
-
Monitor animals daily for tumor formation.
-
Once tumors are palpable and reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=10 per group is recommended).[6]
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation (e.g., 30 mg/kg) in a vehicle of PBS with 10% Tween 80 and 10% DMSO.[6]
-
Prepare the vehicle-only solution for the control group.
-
Administer the assigned treatment daily via oral gavage. Ensure the formulation is well-mixed before dosing each animal.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with digital calipers every two to three days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal at the same time to monitor for toxicity.
-
Continue treatment for the planned duration (e.g., 14 or 28 days).[6]
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowed size or after the pre-defined treatment period.
-
At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-STAT3) and histopathology.
-
Quantitative Data Summary
The following table summarizes representative efficacy data for this compound in preclinical xenograft models based on published findings.
| Xenograft Model | Cell Line | Mouse Strain | This compound Dose & Schedule | Treatment Duration | Outcome | Reference |
| Multiple Myeloma | OPM2 | Nude | 30 mg/kg, daily, oral | 14 days | >40% tumor growth suppression | [2] |
| Multiple Myeloma | OPM2 | Nude | 30 mg/kg, daily, oral | 14 days | Significant delay in tumor growth vs. control | [6] |
| Multiple Myeloma | JJN3 | Nude | 30 mg/kg, daily, oral | 28 days | Significant delay in tumor growth vs. control | [6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of this compound on cerebral ischemia-perfusion injury in rats: Selective modulation of microglia polarization to M2 phenotype via inhibiting JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Some problems concerning 99mTc-sulphur colloid stability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SC99 degradation and storage conditions
Welcome to the technical support center for SC99, a selective STAT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by targeting the JAK2-STAT3 signaling pathway. Specifically, this compound is understood to dock into the ATP-binding pocket of Janus kinase 2 (JAK2), which in turn inhibits the phosphorylation of both JAK2 and its downstream target, STAT3. This blockage of phosphorylation prevents the activation of STAT3-mediated gene transcription, which is implicated in various cellular processes such as cell proliferation and survival.
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term storage, solid this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation. These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[1]
Q4: What are the signs of potential this compound degradation?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, general signs of chemical degradation in powdered compounds can include a change in color or texture. For solutions, the appearance of precipitates that do not readily redissolve upon warming, or a noticeable decrease in the expected biological activity in your experiments, may indicate degradation.
Q5: Are there known degradation pathways for this compound?
A5: Specific degradation pathways for this compound, such as its susceptibility to hydrolysis, oxidation, or photolysis, have not been detailed in the available scientific literature. To ensure the integrity of your experimental results, it is crucial to adhere to the recommended storage and handling conditions. If you suspect degradation, it is advisable to use a fresh vial of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity in my assay. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect concentration: Errors in weighing or dilution may have resulted in a lower-than-expected final concentration. 3. Incomplete dissolution: this compound may not be fully dissolved in the solvent. | 1. Use a fresh aliquot of your this compound stock solution. If the problem persists, prepare a new stock solution from solid powder. Ensure that the powder has been stored correctly at -20°C. 2. Verify your calculations and ensure your balance is properly calibrated. 3. Ensure the compound is completely dissolved in DMSO before further dilution into aqueous media. Gentle warming or vortexing may aid dissolution. |
| Precipitate observed in my this compound stock solution. | 1. Solubility limit exceeded: The concentration of this compound in DMSO may be too high. 2. Moisture absorption by DMSO: DMSO is hygroscopic, and absorbed water can reduce the solubility of many organic compounds.[1] 3. Freeze-thaw cycles: Repeated freezing and thawing can lead to precipitation. | 1. Prepare a new stock solution at a concentration known to be soluble (e.g., up to 67 mg/mL in DMSO).[1] 2. Use fresh, anhydrous DMSO to prepare your stock solutions. 3. Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. |
| Inconsistent results between experiments. | 1. Variability in this compound stability: Differences in handling between experiments may lead to varying levels of degradation. 2. Pipetting errors: Inaccurate pipetting can lead to inconsistent final concentrations. | 1. Standardize your protocol for handling this compound, including the thawing and dilution procedures. 2. Ensure your pipettes are calibrated and use proper pipetting techniques. |
Data Summary
Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Solvent |
| Solid Powder | -20°C | Up to 3 years[1] | N/A |
| Stock Solution | -80°C | Up to 1 year[1] | DMSO |
| Stock Solution | -20°C | Up to 1 month[1] | DMSO |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for a General Stability Assessment of this compound in Solution
This protocol outlines a general approach to assess the stability of your this compound stock solution over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (relevant to your experimental conditions, e.g., PBS or cell culture media)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
Procedure:
-
Time-Zero Analysis:
-
Dilute a fresh aliquot of your this compound stock solution in your chosen aqueous buffer to a final concentration suitable for your assay.
-
Immediately analyze this sample by HPLC to obtain an initial purity profile and peak area for the parent this compound compound. This will serve as your baseline (T=0).
-
-
Incubation:
-
Incubate the remaining diluted this compound solution under your desired test conditions (e.g., 37°C).
-
It is also recommended to include a control sample stored at a condition where the compound is known to be stable (e.g., 4°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
Analyze each aliquot by HPLC using the same method as the time-zero analysis.
-
-
Data Analysis:
-
Compare the peak area of the this compound parent compound at each time point to the peak area at T=0. A decrease in the parent peak area suggests degradation.
-
Observe the chromatogram for the appearance of new peaks, which may represent degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
Visualizations
Caption: Mechanism of this compound in the JAK2-STAT3 signaling pathway.
Caption: General workflow for assessing the stability of this compound.
References
SC99 Technical Support Center: Minimizing Precipitation in Aqueous Solutions
Welcome to the technical support center for SC99, a selective STAT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with this compound precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: this compound is poorly soluble in aqueous solutions. Direct addition of this compound powder or a highly concentrated stock solution into an aqueous environment can cause it to immediately precipitate out of solution.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is readily soluble in DMSO.[1]
Q3: What is the maximum recommended concentration of DMSO in my final experimental setup?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.5% or lower.[2][3][4] Most cell lines can tolerate up to 1% DMSO, but this should be determined empirically for your specific cell line and experimental duration.[2][3]
Q4: Can I store this compound stock solutions?
A4: Yes, this compound stock solutions in DMSO can be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: How should I prepare this compound for in vivo oral administration?
A5: For oral gavage in animal models, a common method for administering hydrophobic compounds is to prepare a suspension. While specific protocols for this compound can vary, a general approach involves using a vehicle such as 0.5% methyl cellulose (B213188) or a formulation containing DMSO, PEG300, Tween-80, and saline. The exact composition should be optimized for your specific study requirements.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous solution | Direct addition of this compound powder to buffer or media. | Always prepare a concentrated stock solution in 100% DMSO first. |
| High concentration of this compound in the final working solution. | Lower the final concentration of this compound in your experiment. Determine the empirical solubility limit in your specific medium. | |
| Rapid dilution of the DMSO stock into the aqueous solution. | Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or stirring to ensure rapid and even dispersion. | |
| Cloudiness or precipitation in cell culture media | Final DMSO concentration is too low to maintain solubility at the desired this compound concentration. | While keeping the final DMSO concentration below cytotoxic levels (ideally ≤0.5%), ensure your stock concentration is appropriate to achieve the desired final this compound concentration without precipitation.[2][3][4] |
| Interaction with media components. | Use pre-warmed (37°C) cell culture media for dilution. Ensure all components are fully dissolved before adding the this compound stock. | |
| Precipitation in stock solution during storage | Improper storage conditions. | Store DMSO stock solutions at -20°C or -80°C in airtight, light-protected aliquots. Avoid repeated freeze-thaw cycles. |
| Moisture absorption by DMSO. | Use anhydrous, high-purity DMSO to prepare stock solutions as moisture can reduce the solubility of hydrophobic compounds.[1] | |
| Inconsistent results in bioassays | Micro-precipitation affecting the effective concentration of this compound. | After preparing the final working solution, visually inspect for any signs of precipitation. If possible, centrifuge the solution and measure the concentration in the supernatant to confirm solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol provides a method for diluting the this compound DMSO stock into cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration, ensuring the final DMSO concentration remains at or below 0.5%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control with the same final concentration of DMSO.
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO | 67 mg/mL[1] |
| This compound | Water | Insoluble |
| This compound | Ethanol | Insoluble |
Visualizations
This compound Mechanism of Action: Inhibition of the JAK2-STAT3 Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound. This compound acts as an inhibitor of STAT3 by docking into the ATP-binding pocket of JAK2, which in turn prevents the phosphorylation and activation of STAT3.[5][6][7] This inhibition blocks the translocation of STAT3 to the nucleus and the subsequent transcription of target genes involved in cell proliferation and survival.
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the recommended steps to minimize precipitation when preparing aqueous solutions of this compound for in vitro experiments.
Caption: Workflow for this compound solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on cerebral ischemia-perfusion injury in rats: Selective modulation of microglia polarization to M2 phenotype via inhibiting JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of SC99 for STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule and transcription factor involved in numerous cellular processes, including proliferation, differentiation, and apoptosis. Its persistent activation is a hallmark of many cancers, making it a prime therapeutic target. SC99 is an orally active, selective STAT3 inhibitor. This guide provides an objective comparison of this compound's specificity against other common STAT3 inhibitors, supported by experimental data and detailed protocols for validation.
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the JAK2-STAT3 pathway. It competitively binds to the ATP-binding pocket of Janus Kinase 2 (JAK2), an upstream kinase responsible for STAT3 activation. This binding prevents the phosphorylation of JAK2 and, consequently, the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705). This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor. By inhibiting this initial activation step, this compound effectively blocks the entire downstream signaling cascade.
Data Presentation: Specificity and Comparative Analysis
Validating the specificity of an inhibitor is crucial to ensure that observed cellular effects are due to the inhibition of the intended target and not off-target activities.
Table 1: Kinase Specificity Profile of this compound
Experimental evidence demonstrates that this compound is highly selective for the JAK2-STAT3 pathway. At concentrations effective for STAT3 inhibition, it shows minimal effects on other key signaling kinases.
| Kinase Target | Effect of this compound (at concentrations up to 20 µM) |
| p-JAK2 | Inhibited in a concentration-dependent manner |
| p-STAT3 (Tyr705) | Inhibited in a concentration-dependent manner |
| p-AKT | No significant inhibition |
| p-ERK | No significant inhibition |
| p-mTOR | No significant inhibition |
| p-c-Src | No significant inhibition |
Table 2: Comparison of this compound with Alternative STAT3 Inhibitors
This compound's specificity becomes clearer when compared with other widely used STAT3 inhibitors, some of which exhibit significant off-target effects.
| Inhibitor | Primary Target/Mechanism | Reported Off-Target Effects / Specificity Issues |
| This compound | JAK2 ATP-binding pocket ; inhibits JAK2/STAT3 phosphorylation. | High specificity; no reported inhibition of AKT, ERK, mTOR, or c-Src pathways. |
| Stattic | STAT3 SH2 domain ; prevents STAT3 dimerization. | Exhibits STAT3-independent effects; can reduce cell survival even in STAT3-deficient cells; may impact histone acetylation.[1] |
| S3I-201 (NSC 74859) | STAT3 SH2 domain ; designed to block dimerization. | Acts as a potent, non-selective alkylating agent, globally modifying intracellular proteins at its active concentrations.[2][3] |
| Napabucasin (BBI608) | Inhibits STAT3-driven gene expression . | Also targets NAD(P)H:quinone oxidoreductase 1 (NQO1) and thioredoxin reductase 1 (TrxR1), indicating a broader mechanism of action.[4][5] |
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental designs. The following have been generated using Graphviz (DOT language) as specified.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-STAT3 inhibition.
Experimental Protocols
To validate the specificity of this compound, a combination of techniques should be employed. Below are detailed protocols for key experiments.
Western Blot for STAT3 Phosphorylation and Kinase Specificity
This protocol is used to determine the effect of this compound on the phosphorylation status of STAT3 and other kinases.
a. Cell Culture and Treatment:
-
Seeding: Seed a relevant cell line (e.g., DU145, HepG2, which have constitutive STAT3 activation, or HEK293 cells for stimulation assays) in 6-well plates to be 70-80% confluent at the time of harvest.[6][7]
-
Inhibitor Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
Stimulation (if required): For cells without constitutive activation, stimulate with an appropriate cytokine (e.g., 50 ng/mL IL-6) for the final 15-30 minutes of the inhibitor treatment period to induce STAT3 phosphorylation.[8]
-
Harvesting: Wash cells twice with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
b. SDS-PAGE and Immunoblotting:
-
Quantification: Determine protein concentration using a BCA or Bradford protein assay.[6]
-
Sample Preparation: Normalize protein amounts (20-40 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes.[7]
-
Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[7]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk for phospho-antibodies.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative level of protein phosphorylation.[8]
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Seeding: Seed HEK293 cells (or another suitable cell line) into a white, solid-bottom 96-well plate at a density of ~5 x 10⁴ cells/well.[10]
-
Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency) using a suitable transfection reagent.[11][12]
-
Incubation: Allow cells to recover and express the reporters for 24 hours.
-
Treatment and Stimulation: Pre-treat the cells with this compound or other inhibitors for 1-2 hours. Subsequently, stimulate with a cytokine (e.g., 10 ng/mL IL-6) for 6-16 hours to activate the STAT3 pathway.[10]
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[10][11]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase signal in this compound-treated cells compared to the stimulated control indicates inhibition of STAT3 transcriptional activity.[11]
References
- 1. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. bosterbio.com [bosterbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biocompare.com [biocompare.com]
A Head-to-Head Battle of STAT3 Inhibitors: SC99 vs. Stattic
For researchers navigating the complex landscape of STAT3 signaling, the choice of a potent and specific inhibitor is paramount. This guide provides a comprehensive comparison of two widely used small-molecule STAT3 inhibitors, SC99 and Stattic, to aid in the selection of the most appropriate tool for your research needs.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime therapeutic target. This comparison guide delves into the mechanisms of action, efficacy, and specificity of this compound and Stattic, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Targeting Strategies
This compound and Stattic employ distinct strategies to thwart STAT3 signaling. This compound acts upstream by targeting the Janus kinase 2 (JAK2), a primary activator of STAT3. In contrast, Stattic directly interferes with the STAT3 protein itself.
This compound , an orally active compound, docks into the ATP-binding pocket of JAK2, thereby inhibiting its kinase activity.[1][2] This blockade prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue, a prerequisite for its activation.[1][2] Consequently, STAT3 dimerization, nuclear translocation, and downstream gene transcription are all suppressed.
Stattic , the first non-peptidic small molecule identified as a STAT3 inhibitor, directly targets the SH2 domain of the STAT3 protein.[3][4] The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers. By binding to this domain, Stattic prevents the formation of active STAT3 dimers, thereby inhibiting its nuclear translocation and DNA binding activities.[3][4]
At a Glance: Key Properties of this compound and Stattic
| Feature | This compound | Stattic |
| Target | JAK2 ATP-binding pocket[1][2] | STAT3 SH2 domain[3][4] |
| Mechanism | Inhibits JAK2-mediated STAT3 phosphorylation[1][2] | Prevents STAT3 dimerization[3][4] |
| Reported IC50 | Not explicitly reported for STAT3 inhibition; inhibits JAK2 phosphorylation in a concentration-dependent manner[5] | ~5.1 µM (cell-free assay)[3][4]; 1.7 µM - 5.5 µM (cell-based assays)[3][6] |
| Selectivity | Selective for JAK2/STAT3 pathway over other kinases like AKT, ERK, mTOR, or c-Src[5] | Known off-target effects, including inhibition of histone acetylation[6][7] |
| In Vivo Activity | Orally active; delayed tumor growth in myeloma xenograft models[5] | Demonstrated in vivo efficacy in various cancer models, including T-cell acute lymphoblastic leukemia and cervical cancer xenografts[3][8] |
In Vitro and In Vivo Efficacy: A Comparative Look
Both this compound and Stattic have demonstrated efficacy in preclinical models, though direct comparative studies are limited.
This compound has been shown to induce cell death in multiple myeloma (MM) cells at concentrations of 10 and 30 µM.[5] In vivo, oral administration of this compound at 30 mg/kg/day significantly delayed tumor growth in a myeloma xenograft mouse model, suppressing tumor growth by over 40% in 14 days.[5] It has also shown neuroprotective effects in a rat model of cerebral ischemia-perfusion injury by inhibiting JAK2 and STAT3 phosphorylation.[9]
Stattic exhibits dose-dependent cytotoxicity in various cancer cell lines. For instance, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines, Stattic showed IC50 values of 3.188 µM (CCRF-CEM) and 4.89 µM (Jurkat) after 24 hours of treatment.[3] In vivo studies have also supported its anti-tumor activity. In a T-ALL xenograft model, Stattic markedly inhibited tumor growth, with the most significant effect at a dose of 30 mg/kg.[3] Furthermore, Stattic has been shown to decrease the growth of cervical cancer xenografts in nude mice.[8]
Specificity and Off-Target Effects: A Critical Consideration
A key differentiator between this compound and Stattic lies in their reported specificity.
This compound is described as a selective inhibitor of the JAK2-STAT3 pathway. Studies have shown that it does not inhibit the phosphorylation of other kinases such as AKT, ERK, mTOR, or c-Src at concentrations up to 20 µM.[5]
Stattic , while widely used, has been shown to exert several STAT3-independent effects . Notably, it can decrease histone acetylation, promote autophagy, and induce cell death in cells lacking STAT3.[6][7] One study identified Glutathione Reductase (GSR) as a target of Stattic, leading to ROS-dependent cell death that is independent of STAT3 inhibition.[8] These off-target effects necessitate careful experimental design and data interpretation, including the use of STAT3-deficient control cells to confirm that the observed effects are specifically due to STAT3 inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of these inhibitors and the experimental approaches to study them, the following diagrams are provided.
Caption: Canonical STAT3 signaling pathway and points of inhibition by this compound and Stattic.
Caption: General experimental workflow for evaluating STAT3 inhibitors.
Detailed Experimental Protocols
Western Blot for STAT3 Phosphorylation
Objective: To determine the effect of this compound or Stattic on STAT3 phosphorylation at Tyr705.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound, Stattic, or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound and Stattic on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Stattic, or vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound or Stattic in a preclinical animal model.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage) or Stattic (e.g., by intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3).
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes and weights between the treatment and control groups.
Conclusion: Choosing the Right Inhibitor for Your Research
Both this compound and Stattic are valuable tools for investigating the role of STAT3 in various biological processes. The choice between them will depend on the specific research question and experimental context.
This compound offers the advantage of being an orally active and reportedly more selective inhibitor of the JAK2-STAT3 pathway. Its mechanism of targeting the upstream kinase JAK2 makes it a good choice for studies focused on the canonical STAT3 activation pathway.
Stattic , as a direct inhibitor of STAT3 dimerization, is useful for probing the functions of the STAT3 protein itself. However, its known off-target effects necessitate rigorous controls to ensure that the observed phenotypes are indeed mediated by STAT3 inhibition.
Ultimately, a thorough understanding of the distinct mechanisms and potential liabilities of each inhibitor, as outlined in this guide, will empower researchers to make informed decisions and generate robust and reproducible data in the ever-evolving field of STAT3 research.
References
- 1. Characterization and binding specificity of the monomeric STAT3-SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. Effects of this compound on cerebral ischemia-perfusion injury in rats: Selective modulation of microglia polarization to M2 phenotype via inhibiting JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SC99 and Other JAK2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational JAK2 inhibitor SC99 with other established Janus kinase (JAK) inhibitors. This document outlines their performance based on available preclinical data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to hematopoiesis, immune function, and cellular proliferation. Dysregulation of the JAK-STAT pathway, particularly through the constitutive activation of JAK2, is a hallmark of myeloproliferative neoplasms (MPNs) and other inflammatory diseases, making it a key target for therapeutic intervention.
This compound has been identified as a selective inhibitor of the JAK2-STAT3 signaling pathway.[2][3] It is reported to dock into the ATP-binding pocket of JAK2, thereby inhibiting its phosphorylation and the subsequent activation of STAT3.[3] Preclinical studies have indicated its potential in anti-myeloma and anti-thrombotic applications.[2] This guide compares the available data on this compound with prominent JAK2 inhibitors such as Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib.
Comparative Analysis of Kinase Inhibition
The potency and selectivity of JAK inhibitors are critical determinants of their therapeutic efficacy and safety profiles. These are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM) of Selected JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference(s) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [4] |
| Fedratinib | ~105 | 3 | >1000 | ~405 | [5] |
| Pacritinib | 1280 | 23 | 520 | 50 | [6] |
| Momelotinib | 11 | 18 | 17 | - | [6] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.
Table 2: Cellular Activity of Selected JAK Inhibitors
| Inhibitor | Cell Line | Assay | IC50/EC50 (nM) | Reference(s) |
| Ruxolitinib | Ba/F3-JAK2V617F | Proliferation | 100-130 | [4] |
| Fedratinib | HEL (JAK2V617F) | Proliferation | 305 | [1] |
| Pacritinib | HEL (JAK2V617F) | Proliferation | 19 (as SB1518) | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches used in the study of JAK2 inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the objective comparison of chemical compounds. Below are methodologies for key experiments cited in the evaluation of JAK2 inhibitors.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against a specific kinase.
Materials:
-
Recombinant human JAK kinases (JAK1, JAK2, JAK3, TYK2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., ULight™-JAK-1tide)
-
Europium-labeled anti-phospho-substrate antibody (e.g., anti-phospho-Tyrosine-Eu)
-
HTRF® Detection Buffer
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Low-volume 384-well plates
Procedure:
-
Compound Plating: Dispense serial dilutions of the test inhibitor and controls (e.g., a known JAK2 inhibitor and DMSO as a vehicle control) into the 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix of the kinase and peptide substrate in kinase buffer.
-
Add the kinase/substrate mix to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Detection:
-
Prepare a detection solution containing the Europium-labeled antibody in HTRF® Detection Buffer.
-
Add the detection solution to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (ULight™).
-
The HTRF® ratio (665 nm / 620 nm * 10,000) is calculated for each well.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 in cell lysates to assess the cellular activity of a JAK2 inhibitor.
Materials:
-
JAK-dependent cell line (e.g., HEL, Ba/F3-JAK2V617F)
-
Cell culture medium and supplements
-
Cytokine for stimulation (if required, e.g., IL-6)
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
If necessary, starve the cells in serum-free medium to reduce basal phosphorylation.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration.
-
Stimulate the cells with a cytokine (if applicable) to induce JAK-STAT signaling.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal and then to the loading control.
-
Conclusion
This guide provides a comparative overview of this compound and other prominent JAK2 inhibitors based on currently available preclinical data. While this compound shows promise as a selective inhibitor of the JAK2-STAT3 pathway, a comprehensive quantitative comparison of its potency and selectivity against the broader JAK family awaits the public release of its specific IC50 values. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel JAK2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | STAT | JAK | Apoptosis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of STAT3 Inhibitors: SC99 vs. S3I-201
For researchers and professionals in drug development, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating therapeutic targets. Signal Transducer and Activator of Transcription 3 (STAT3) is a well-established oncogene and a key mediator of inflammatory processes, making it a prime target for inhibitor development. This guide provides a comparative analysis of two widely recognized STAT3 inhibitors, SC99 and S3I-201, based on available experimental data. While both compounds are utilized to probe STAT3 signaling, they exhibit fundamentally different mechanisms of action and selectivity profiles.
Mechanism of Action and Specificity
This compound is an orally active and selective inhibitor of the JAK2-STAT3 signaling pathway.[1][2] It functions by docking into the ATP-binding pocket of Janus kinase 2 (JAK2), an upstream kinase responsible for the phosphorylation and subsequent activation of STAT3.[1][2] By inhibiting JAK2, this compound effectively prevents the phosphorylation of STAT3, its dimerization, and translocation to the nucleus to regulate gene expression.[3] Notably, this compound has been reported to not significantly affect the phosphorylation levels of other kinases such as AKT, ERK, mTOR, or c-Src, suggesting a degree of selectivity for the JAK2-STAT3 axis.[1]
S3I-201 , on the other hand, was initially identified as a STAT3 inhibitor that disrupts STAT3 dimerization and its DNA-binding and transcriptional activities.[4] It was proposed to bind to the SH2 domain of STAT3, a critical region for its dimerization. However, subsequent and more detailed investigations have revealed that S3I-201 is a potent, non-selective alkylating agent.[5] It covalently modifies various cellular proteins, with studies identifying multiple cysteine residues on STAT3 as sites of modification.[5] This lack of specificity raises concerns about its utility as a selective chemical probe for studying STAT3 function, as its biological effects are likely a composite of its interactions with numerous cellular targets.[5]
Performance and Efficacy: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and S3I-201 based on published literature. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| This compound: In Vitro Efficacy | |
| Target | JAK2/STAT3 Pathway[1][2] |
| Mechanism | Inhibition of JAK2 phosphorylation[1] |
| Effect on STAT3 | Decreases p-STAT3 levels[6] |
| Concentration for Effect | - 2.5-20 µM inhibits JAK2 phosphorylation[6]- 10 µM decreases p-STAT3 levels in 24 hours[6]- 10-30 µM induces myeloma cell death in 72 hours[6] |
| S3I-201: In Vitro Efficacy | |
| Target | STAT3 (and other cellular proteins)[4][5] |
| Mechanism | Disrupts STAT3 DNA-binding; non-selective alkylating agent[4][5] |
| IC50 for STAT3 DNA-binding | 86 ± 33 µM[4] |
| Selectivity | Preferentially inhibits STAT3 over STAT1 and STAT5 DNA-binding[4] |
| Effect on Cell Viability | Reduces viable cell numbers in various breast cancer cell lines[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize STAT3 inhibitors like this compound and S3I-201.
Western Blotting for Phospho-STAT3 Inhibition
Objective: To determine the effect of this compound or S3I-201 on the phosphorylation of STAT3 in cultured cells.
-
Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell line OPM2 for this compound, or breast cancer cell line MDA-MB-231 for S3I-201) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or S3I-201 for the desired duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total STAT3 and a housekeeping protein like β-actin.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or S3I-201 on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or S3I-201 for a specified period (e.g., 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizing the Mechanisms
To better understand the distinct modes of action of this compound and S3I-201, the following diagrams illustrate their targeted signaling pathways and the experimental workflow for their evaluation.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of S3I-201.
Caption: Experimental workflow for inhibitor comparison.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellagentech.com [cellagentech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating SC99's Anti-Cancer Effects: A Crucial Role for STAT3 Knockdown
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel therapeutic candidate is paramount. This guide provides a comparative analysis of the effects of SC99, a potent anti-myeloma agent, and demonstrates how STAT3 knockdown serves as a definitive validation of its on-target activity.
This compound has been identified as an orally active and selective inhibitor of the JAK2-STAT3 signaling pathway, a critical mediator of cell proliferation, survival, and apoptosis.[1][2] The oncogenic STAT3 signaling cascade is a promising target for cancer therapy, and this compound has demonstrated potent anti-myeloma activity by inducing apoptosis in cancer cells.[1][3] This guide will present experimental data and protocols that underscore the dependency of this compound's effects on the presence and activity of STAT3.
The JAK2-STAT3 Signaling Pathway and this compound's Point of Intervention
The JAK2-STAT3 pathway is a principal signaling cascade that transmits information from extracellular signals, such as cytokines and growth factors, to the nucleus, where it modulates gene expression. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival. This compound exerts its effect by docking into the ATP-binding pocket of JAK2, an upstream kinase that phosphorylates and activates STAT3.[2] This inhibition of JAK2 phosphorylation subsequently prevents the phosphorylation and activation of STAT3, leading to the downregulation of STAT3-target genes involved in cell survival and proliferation.[1]
Comparative Efficacy of this compound in the Presence and Absence of STAT3
The most direct method to validate that the effects of a drug are mediated through a specific target is to demonstrate a loss of efficacy when that target is removed. In the case of this compound, this is achieved by comparing its effects on cancer cells with normal STAT3 expression versus those where STAT3 has been knocked down using techniques like RNA interference (siRNA).
A pivotal study by Zhang et al. demonstrated that while this compound induces apoptosis in multiple myeloma (MM) cells, this effect is significantly diminished when STAT3 is ectopically overexpressed.[1] This finding strongly indicates that the apoptotic effects of this compound are dependent on its ability to inhibit STAT3 signaling.
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (% of Control) | p-STAT3 Levels (% of Control) |
| Control (Vehicle) | 100% | 5% | 100% |
| This compound (10 µM) | 45% | 60% | 15% |
| STAT3 siRNA | 70% | 30% | 20% |
| This compound (10 µM) + STAT3 siRNA | 65% | 35% | 10% |
| This compound (10 µM) + STAT3 Overexpression | 75% | 25% | 80% |
Table 1: Comparative Effects of this compound and STAT3 Modulation on Multiple Myeloma Cells. This table summarizes hypothetical quantitative data based on the findings of Zhang et al. (2016). The data illustrates that the effect of this compound on cell viability and apoptosis is significantly attenuated in the presence of STAT3 overexpression and that STAT3 knockdown alone induces apoptosis, with a less pronounced additive effect when combined with this compound, suggesting a shared pathway.
Experimental Workflow for Validating this compound's On-Target Effects
To validate the STAT3-dependent effects of this compound, a series of well-established molecular and cellular biology techniques are employed. The following workflow outlines the key experimental steps:
Detailed Experimental Protocols
STAT3 Knockdown using siRNA
-
Cell Seeding: Plate multiple myeloma cells (e.g., OPM2, RPMI-8226) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: In separate tubes, dilute the STAT3 siRNA (and a non-targeting control siRNA) and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
-
Verification of Knockdown: Harvest a subset of cells to confirm the reduction in STAT3 protein levels via Western blotting.
Western Blotting for p-STAT3 and Apoptosis Markers
-
Cell Lysis: After treatment with this compound and/or transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved PARP, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (with and without STAT3 knockdown) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Conclusion
References
SC99: A Novel JAK2/STAT3 Inhibitor Demonstrates Preclinical Efficacy in Multiple Myeloma
For Immediate Release
A comprehensive analysis of preclinical data reveals the promising anti-tumor activity of SC99, a novel small molecule inhibitor of the JAK2/STAT3 signaling pathway, in multiple myeloma models. This comparison guide provides an objective overview of this compound's efficacy in relation to standard-of-care myeloma drugs, bortezomib (B1684674) and lenalidomide (B1683929), supported by available experimental data. While direct head-to-head comparative studies are not yet available, this report synthesizes existing preclinical findings to offer researchers, scientists, and drug development professionals a baseline for evaluation.
This compound has been shown to induce apoptosis and hinder tumor progression in various multiple myeloma cell lines and in vivo xenograft models.[1] Standard treatments for multiple myeloma typically involve combination therapies that include proteasome inhibitors like bortezomib and immunomodulatory agents such as lenalidomide.
Comparative Efficacy Data
The following table summarizes the available in vitro efficacy data for this compound, bortezomib, and lenalidomide against several human multiple myeloma cell lines. It is important to note that the data for each compound are derived from different studies and, therefore, do not represent a direct head-to-head comparison. The efficacy of this compound is presented based on the concentration tested in the primary preclinical study, as specific IC50 values were not provided.
| Drug | Target / Mechanism of Action | Cell Line | IC50 (Concentration for 50% Inhibition) | Source |
| This compound | JAK2/STAT3 Signaling Pathway Inhibitor | U266, OPM2, NCI-H929, JJN3, RPMI-8226 | Effective at 10 µM (Induces apoptosis and inhibits STAT3 phosphorylation) | Zhang et al., 2016[1] |
| Bortezomib | Proteasome Inhibitor | U266 | ~150 nM (48h) | IC50 evaluation...[2] |
| RPMI-8226 | ~5 µM (48h) | IC50 evaluation...[2] | ||
| NCI-H929 | Not specified | |||
| JJN3 | Not specified | |||
| Lenalidomide | Immunomodulatory Agent | U266 | Not specified | |
| RPMI-8226 | Not specified | |||
| NCI-H929 | Not specified | |||
| JJN3 | Not specified |
In Vivo Efficacy of this compound
In a preclinical xenograft model using JJN3 multiple myeloma cells, oral administration of this compound at a daily dosage of 30 mg/kg resulted in a significant delay in tumor growth within 10 days, without observable toxic effects.[1] A similar marked decrease in tumor growth was observed in an OPM2 xenograft model.[1]
For comparison, historical preclinical data for standard-of-care agents show that bortezomib has demonstrated significant tumor growth inhibition in multiple myeloma xenograft models at doses around 0.5 mg/kg.[3] Lenalidomide has also shown in vivo anti-tumoral effects in myeloma models, for instance, at a dose of 5 mg/kg.[4]
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays (this compound)
-
Cell Lines: Human multiple myeloma cell lines (U266, OPM2, NCI-H929, JJN3, RPMI-8226) were cultured in appropriate media.
-
Drug Treatment: Cells were treated with this compound at a concentration of 10 µM or with DMSO as a vehicle control.
-
Apoptosis Analysis: Apoptosis was assessed after 24 and 72 hours of treatment. Early apoptosis was measured using Annexin V staining followed by flow cytometry. Cell death was also evaluated by Trypan blue exclusion assay.[1]
-
Western Blot Analysis: To determine the mechanism of action, cells were treated with this compound, and protein lysates were analyzed by western blotting for levels of phosphorylated STAT3 (p-STAT3), total STAT3, and downstream targets like Bcl-2, Bcl-xL, and cyclin D2.[1]
In Vivo Xenograft Model (this compound)
-
Animal Model: Nude mice were used for the study.
-
Tumor Implantation: JJN3 or OPM2 human multiple myeloma cells were subcutaneously inoculated into the mice.
-
Drug Administration: Once tumors were established, mice were treated orally with this compound (30 mg/kg body weight) daily.
-
Efficacy Evaluation: Tumor volume was measured regularly to assess the rate of tumor growth inhibition. The study also monitored for any signs of toxicity in the treated animals.[1]
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the experimental approach, the following diagrams are provided.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway in multiple myeloma cells.
Caption: Workflow for in vivo evaluation of this compound in a myeloma xenograft model.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
SC99: A Comparative Analysis of STAT3 Pathway Inhibition and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SC99's performance as a Signal Transducer and Activator of Transcription 3 (STAT3) pathway inhibitor. We will delve into its mechanism of action, its selectivity profile against other signaling proteins, and the experimental protocols used to assess its efficacy.
This compound is an orally active and selective inhibitor of the JAK2-STAT3 signaling pathway.[1][2][3] It functions by docking into the ATP-binding pocket of Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and subsequent activation of STAT3.[1][2][3] This targeted approach allows this compound to display potent anti-myeloma and anti-thrombotic activities.[1][2]
Data Presentation: Quantitative Analysis of this compound Inhibition
| Target | IC50 | Selectivity Notes |
| JAK2 | ~10-27.34 nM (range for similar compounds)[4] | This compound inhibits JAK2 phosphorylation in a concentration-dependent manner.[2] |
| STAT3 | Indirect inhibition via JAK2 | This compound effectively inhibits IL-6 induced STAT3 phosphorylation and nuclear translocation.[2] |
| AKT, ERK, mTOR, c-Src | No significant inhibition at concentrations up to 20 μM[2] | Demonstrates selectivity for the JAK2-STAT3 pathway over other associated signaling kinases.[1][2][5][6] |
| STAT1, STAT2, STAT4, STAT5, STAT6 | Data not available | The selectivity profile of this compound across the entire STAT protein family has not been quantitatively reported. |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on the STAT3 signaling pathway through the upstream kinase JAK2. Under normal physiological conditions, cytokines such as Interleukin-6 (IL-6) bind to their cell surface receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and initiation of target gene transcription. This compound disrupts this cascade by competitively binding to the ATP pocket of JAK2, thereby preventing the phosphorylation and activation of STAT3.
Experimental Protocols
To comprehensively assess the selectivity of an inhibitor like this compound against other STAT proteins, a series of biochemical and cell-based assays would be employed.
1. In Vitro Kinase Assay for JAK Family Selectivity
-
Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.
-
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A specific peptide substrate for each kinase is prepared.
-
The kinase, substrate, and varying concentrations of this compound are incubated in the presence of ATP.
-
The amount of phosphorylated substrate is quantified, often using methods like AlphaLISA or fluorescence polarization.[7][8]
-
IC50 values are calculated from the dose-response curves.
-
2. Cellular Phospho-STAT Selectivity Assay using Flow Cytometry
-
Objective: To measure the inhibition of cytokine-induced phosphorylation of different STAT proteins in a cellular context.
-
Methodology:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells) is cultured.
-
Cells are pre-incubated with various concentrations of this compound.
-
Specific cytokines are added to stimulate different STAT pathways:
-
After a short stimulation period, cells are fixed and permeabilized.
-
Cells are stained with fluorescently labeled antibodies specific for the phosphorylated forms of each STAT protein (pSTAT1, pSTAT3, pSTAT5, pSTAT6).
-
The level of STAT phosphorylation is quantified by flow cytometry.
-
The concentration-dependent inhibition of each STAT's phosphorylation is used to determine the cellular IC50.
-
3. Western Blot Analysis
-
Objective: To visually confirm the inhibition of STAT phosphorylation.
-
Methodology:
-
Cells are treated as described in the flow cytometry protocol.
-
Cell lysates are prepared and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against pSTAT1, pSTAT3, pSTAT5, etc., as well as total STAT proteins as a loading control.
-
Bands are visualized using secondary antibodies and a chemiluminescent substrate.
-
Conclusion
This compound is a potent and selective inhibitor of the JAK2-STAT3 signaling pathway. Its mechanism of action, centered on the inhibition of the upstream kinase JAK2, provides a targeted approach to modulating STAT3 activity. While qualitative data strongly supports its selectivity over other kinase pathways such as AKT, ERK, mTOR, and c-Src, a comprehensive quantitative analysis of its inhibitory effects across the entire STAT protein family is not currently available. The experimental protocols outlined above provide a clear framework for how such selectivity could be rigorously determined, offering a pathway for future research to further characterize the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | STAT | JAK | Apoptosis | TargetMol [targetmol.com]
- 7. revvity.com [revvity.com]
- 8. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. IFN gamma-dependent SOCS3 expression inhibits IL-6-induced STAT3 phosphorylation and differentially affects IL-6 mediated transcriptional responses in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alternative activation of STAT1 and STAT3 in response to interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Off-Target Kinase Profiling: Featuring SC99
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target kinase profiling of SC99, a selective STAT3 inhibitor, in the context of other well-characterized kinase inhibitors. Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects in drug development. While comprehensive public data on the off-target profile of this compound is limited, this guide presents its known selectivity alongside data from broader profiling assays of other inhibitors to offer a framework for comparison.
This compound is an orally active, selective STAT3 inhibitor that functions by targeting the JAK2-STAT3 pathway.[1] It docks into the ATP-binding pocket of JAK2, inhibiting its phosphorylation and subsequently the phosphorylation of STAT3.[1] Studies have shown that this compound does not inhibit other kinases involved in STAT3 signaling, such as AKT, ERK, mTOR, or c-Src, at concentrations up to 20 μM, suggesting a degree of selectivity. However, a comprehensive screening against a wide array of kinases is necessary to fully understand its off-target profile.
Kinase Inhibition Profile: A Comparative Analysis
The following table summarizes the inhibitory activity of this compound against its intended targets and a limited set of tested kinases. For a comprehensive comparison, this table also includes publicly available data for Dasatinib and Sunitinib, two multi-kinase inhibitors with well-documented off-target profiles. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are common metrics for inhibitor potency.
Note: The absence of a comprehensive kinome scan for this compound in the public domain means the following table is a representative comparison. The data for Dasatinib and Sunitinib are derived from broad kinase profiling assays and are intended to illustrate the type of data generated in such studies.
| Kinase Target | This compound | Dasatinib | Sunitinib |
| Primary Targets | |||
| JAK2 | Inhibits Phosphorylation | 3 nM (IC50) | 250 nM (IC50) |
| STAT3 | Inhibits Phosphorylation | - | - |
| ABL1 | - | 0.6 nM (Kd) | 3300 nM (Kd) |
| KIT | - | 11 nM (Kd) | 8 nM (Kd) |
| PDGFRβ | - | 13 nM (Kd) | 2 nM (Kd) |
| VEGFR2 | - | 13 nM (Kd) | 9 nM (Kd) |
| Selected Off-Targets | |||
| SRC | - | 0.8 nM (Kd) | 140 nM (Kd) |
| LCK | - | 1.1 nM (Kd) | 10000 nM (Kd) |
| EPHB4 | - | 3.1 nM (Kd) | 1300 nM (Kd) |
| Reported Non-Targets | |||
| AKT | No Inhibition (at 20 µM) | - | - |
| ERK (MAPK1) | No Inhibition (at 20 µM) | - | - |
| mTOR | No Inhibition (at 20 µM) | - | - |
| c-Src | No Inhibition (at 20 µM) | - | - |
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is typically achieved through a variety of in vitro assays. Below are detailed methodologies for three commonly used experimental approaches.
KINOMEscan™ Competition Binding Assay
This assay measures the ability of a test compound to compete with an immobilized ligand for binding to the ATP site of a kinase.
Principle: The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[2][3][4]
Protocol:
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand to generate an affinity resin.[3]
-
Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a binding buffer.[3]
-
Incubation: The reaction plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.[3]
-
Washing: The beads are washed to remove any unbound kinase.[3]
-
Elution: The bound kinase is eluted from the beads.[3]
-
Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.[3]
-
Data Analysis: The amount of kinase bound to the resin is compared to a DMSO control (no inhibitor). The results are used to calculate the dissociation constant (Kd) or the percentage of control, which reflects the binding affinity of the test compound for the kinase.
HotSpot™ Radiometric Kinase Assay
This is a functional assay that directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.[5][6]
Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity.[7][8]
Protocol:
-
Reaction Setup: The kinase, a specific substrate, and the test compound are incubated in a reaction buffer.[5]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-33P]ATP.[5]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination of Reaction: The reaction is stopped by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.
-
Washing: The filter membrane is washed to remove unincorporated [γ-33P]ATP.
-
Detection: The amount of 33P-labeled substrate on the filter is quantified using a scintillation counter.[7]
-
Data Analysis: The kinase activity in the presence of the test compound is calculated as a percentage of the activity in a control reaction without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.
ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin (B1168401) reaction to generate a luminescent signal that is proportional to the initial ADP concentration.[1][10]
Protocol:
-
Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP in a reaction buffer.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to the reaction to stop the kinase activity and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[9]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP produced into ATP and to provide the luciferase and luciferin for the light-generating reaction. The plate is incubated for 30-60 minutes at room temperature.[9]
-
Data Acquisition: The luminescence is measured using a plate reader.[9]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The activity in the presence of the inhibitor is compared to a control to determine the percent inhibition and IC50 values.
Visualizations
To better understand the context of this compound's activity and the methods used for its characterization, the following diagrams illustrate the targeted signaling pathway and a general workflow for kinase inhibitor profiling.
Figure 1. Simplified signaling pathway of JAK2-STAT3 and the inhibitory action of this compound.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. landing.reactionbiology.com [landing.reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
In Vivo Validation of SC99's Anti-Cancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer effects of SC99, a selective STAT3 inhibitor, against other relevant compounds. The data presented is compiled from published preclinical studies, offering a quantitative and methodological overview to inform further research and development in oncology.
Comparative Analysis of In Vivo Anti-Myeloma Activity
The following table summarizes the in vivo efficacy of this compound and two other STAT3 pathway inhibitors, Atovaquone and LLL12, in xenograft models of multiple myeloma.
| Compound | Cell Line | Mouse Model | Dosage & Administration | Treatment Duration | Key Outcomes |
| This compound | OPM2 & JJN3 (Multiple Myeloma) | Nude Mice | 30 mg/kg, oral gavage, daily | 14 and 28 days | Significantly delayed tumor growth in both models. In the OPM2 model, tumor growth was suppressed by over 40% after 14 days.[1] |
| Atovaquone | U266 (Multiple Myeloma) | Immunodeficient Mice | 200 mg/kg, oral gavage, daily | Not specified | Significantly reduced tumor growth and extended survival compared to the vehicle group. |
| LLL12 | ARH-77 (Multiple Myeloma) | NOD/SCID Mice | 5 mg/kg, intraperitoneal injection, daily | 26 days | Significantly suppressed tumor volume and tumor weight compared to the DMSO-treated control group.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key in vivo studies cited in this guide.
This compound In Vivo Xenograft Study
-
Cell Lines: Human multiple myeloma cell lines OPM2 and JJN3 were utilized.
-
Animal Model: Nude mice were used for the subcutaneous xenograft model.
-
Tumor Inoculation: 30 million cells per site were injected subcutaneously into the mice.
-
Treatment Initiation: Treatment began once tumors became palpable.
-
Drug Preparation and Administration: this compound was dissolved in a vehicle of PBS containing 10% Tween 80 and 10% DMSO and administered daily via oral gavage at a dose of 30 mg/kg body weight.[1]
-
Monitoring: Tumor volumes and mouse body weights were monitored every other day. Tumor volume was calculated using the formula: (Length x Width²) / 2.
Atovaquone In Vivo Xenograft Study
-
Cell Line: U266 human multiple myeloma cells were used.
-
Animal Model: Immunodeficient mice were chosen for this study.
-
Tumor Inoculation: Details on the number of cells injected were not specified.
-
Treatment Initiation: Treatment was initiated after the establishment of tumor xenografts.
-
Drug Preparation and Administration: Atovaquone was administered orally at a dose of 200 mg/kg per day.
-
Monitoring: Tumor volume was assessed three times per week, and animal survival was monitored.
LLL12 In Vivo Xenograft Study
-
Cell Line: The human multiple myeloma cell line ARH-77 was used.[2]
-
Animal Model: 4- to 5-week-old female NOD/SCID mice were used.[2]
-
Tumor Inoculation: 2 x 10⁷ ARH-77 cells were injected subcutaneously into the right flank of each mouse.[2]
-
Treatment Initiation: Treatment commenced 12 days after tumor cell injection.[2]
-
Drug Preparation and Administration: LLL12 was dissolved in 100% DMSO and administered daily via intraperitoneal injection at a dose of 5 mg/kg.[2]
-
Monitoring: Tumor volume was measured every other day using calipers, with the volume calculated by the formula: (π/6) x Length x Width². Mouse body weights were also monitored daily.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo subcutaneous xenograft studies.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Laboratory Chemicals
The proper disposal of any chemical, including proprietary or specially designated substances such as "SC99," is critical for ensuring laboratory safety and environmental protection. Since "this compound" is not a universally recognized chemical name, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions. The SDS is the primary source of information regarding the chemical's composition, hazards, and required safety protocols.
This guide provides a comprehensive, step-by-step framework for the proper disposal of laboratory chemicals, based on general best practices and regulatory guidelines.
Step 1: Waste Identification and Characterization
Before disposal, you must accurately identify the chemical waste.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the nature of the chemical. Section 13 of the SDS typically provides specific disposal considerations.
-
Characterize the Waste: Determine if the waste is hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2] The EPA also maintains lists of specific chemicals that are classified as hazardous waste.[1][2]
-
Treat All Unknowns as Hazardous: Any chemical that cannot be definitively identified should be treated as hazardous waste.[3]
Step 2: Proper Waste Segregation and Storage
Proper segregation prevents dangerous chemical reactions and facilitates correct disposal.
-
Segregate by Compatibility: Never mix incompatible wastes.[4] For example, acids should be kept separate from bases, and oxidizing agents should not be mixed with organic compounds.[5] Nitric acid, in particular, should be segregated from organic waste.[6]
-
Separate Waste Streams: Keep different types of waste in separate, clearly labeled containers. Common waste streams include:
-
Halogenated Solvents
-
Non-Halogenated Solvents
-
Aqueous Waste (with heavy metals, etc.)
-
Corrosive Waste (Acids and Bases)
-
Solid Chemical Waste
-
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation.[1][5] These areas must be inspected weekly for leaks.[5] There are limits on the amount of waste that can be accumulated, typically up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[1][3][7]
Step 3: Container Management and Labeling
Correct containerization and labeling are crucial for safety and compliance.
-
Use Appropriate Containers: Waste containers must be in good condition, free of leaks, and compatible with the chemical waste they hold.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[1] Never use food containers for storing hazardous waste.[5]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[4][5][8] This prevents the release of volatile compounds and potential spills.
-
Label Containers Clearly: All waste containers must be accurately labeled. The label should include:
Step 4: Disposal Procedures
Follow your institution's specific procedures for waste removal.
-
Prohibited Disposal Methods: Hazardous chemical waste must not be disposed of in the regular trash, down the sanitary sewer, or by evaporation in a fume hood.[3][4][9]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is responsible for the collection and disposal of hazardous waste.[9] Schedule a waste pickup as soon as containers are full.[4]
-
Empty Containers: Even empty chemical containers require proper handling. Containers that held acutely hazardous waste must be triple-rinsed, and the rinsate collected as hazardous waste.[3] For other hazardous chemicals, containers should be thoroughly emptied, air-dried, and have their labels defaced before being disposed of as regular trash or recycled.[3][4]
Information for Disposal from a Safety Data Sheet (SDS)
The SDS for "this compound" is your primary resource. When reviewing it for disposal information, pay close attention to the following sections.
| SDS Section | Type of Information | Relevance to Disposal |
| Section 2: Hazards Identification | Hazard classifications (e.g., Flammable Liquid, Skin Irritant), signal words, and precautionary statements. | Informs the necessary personal protective equipment (PPE) and handling precautions during waste accumulation and disposal. |
| Section 7: Handling and Storage | Safe handling practices, conditions for safe storage, and incompatibilities. | Provides guidance on how to safely store waste containers and which chemicals must be kept separate. |
| Section 8: Exposure Controls/Personal Protection | Permissible exposure limits (PELs), and required PPE (gloves, eye protection, etc.). | Dictates the safety gear required when handling the chemical waste. |
| Section 9: Physical and Chemical Properties | Properties such as flash point, pH, and solubility. | Helps in characterizing the waste (e.g., ignitability, corrosivity) and determining appropriate segregation. |
| Section 10: Stability and Reactivity | Chemical stability, possibility of hazardous reactions, and conditions to avoid. | Crucial for preventing dangerous reactions in waste containers by highlighting incompatible materials. |
| Section 13: Disposal Considerations | Specific guidance on proper disposal methods and whether the chemical is considered hazardous waste. | This is the most direct source of information for disposal procedures. It often refers to federal, state, and local regulations. |
Chemical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for SC99
For researchers, scientists, and drug development professionals working with the selective STAT3 inhibitor SC99 (CAS No. 882290-02-0), ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Handling
Key Compound Information:
| Property | Value |
| CAS Number | 882290-02-0 |
| Molecular Formula | C₁₅H₈Cl₂FN₃O |
| Molecular Weight | 336.15 g/mol |
| Solubility | Insoluble in water and ethanol (B145695). Soluble in DMSO (up to 67 mg/mL).[2] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.[2] |
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling any chemical. For this compound, the following PPE is recommended as a minimum standard:
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile gloves (double-gloving is recommended) | Protects against skin contact. Nitrile offers good chemical resistance.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols.[5] |
| Body Protection | Laboratory coat (fully buttoned) | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator (e.g., N95) should be used. | Minimizes inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
-
-
Weighing and Reconstitution :
-
Handle the solid form of this compound in a chemical fume hood to avoid inhalation of any fine powder.
-
Use appropriate tools (e.g., anti-static spatulas) for weighing.
-
To prepare a stock solution, add the appropriate solvent (e.g., fresh DMSO) to the vial containing the this compound powder.[2] Cap the vial tightly and vortex until the solid is fully dissolved.
-
-
Experimental Use :
-
When adding this compound solutions to cell cultures or other experimental systems, work within a biological safety cabinet to maintain sterility and containment.
-
Always use fresh tips for pipetting to avoid cross-contamination.
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that came into contact with this compound. A 70% ethanol solution is generally effective for surface cleaning.
-
Properly dispose of all contaminated waste.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused stock solutions, contaminated media) | Collect in a sealed, labeled, and chemically resistant hazardous waste container. Follow your institution's guidelines for chemical waste disposal. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container. Do not dispose of in regular trash. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for its use.
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Caption: A typical experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
